molecular formula C7H3FN2O2 B1302158 2-Fluoro-4-nitrobenzonitrile CAS No. 34667-88-4

2-Fluoro-4-nitrobenzonitrile

Cat. No.: B1302158
CAS No.: 34667-88-4
M. Wt: 166.11 g/mol
InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3FN2O2 and its molecular weight is 166.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBIHGQYRYAMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374628
Record name 2-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34667-88-4
Record name 2-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as an off-white to light yellow or beige crystalline powder.[1][2] It is a crucial building block in the synthesis of various organic molecules due to its reactive functional groups.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some physical properties, such as boiling point and density, are not consistently reported across sources and may be predicted values.

PropertyValueSource(s)
Molecular Formula C₇H₃FN₂O₂[3][4][5][6]
Molecular Weight 166.11 g/mol [3][4][6][7]
Melting Point 69.0 - 71.5 °C[8]
Boiling Point 0 °C (Predicted/Placeholder)[2]
Density 1.41 ± 0.1 g/cm³ (Predicted)[2]
Appearance Off-white to light yellow solid[1][2][5]
Purity ≥95% - 98%[4][5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[10]

  • Heat the block rapidly to about 15-20°C below the expected melting point (approximately 50°C).[9]

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[9]

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Apparatus:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Pipettes

  • Volumetric flask

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

  • Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.[12]

  • The expected ¹H NMR spectrum in DMSO-d₆ should show signals in the aromatic region, consistent with the structure of this compound.[13]

Mandatory Visualization

Synthesis and Purification Workflow for this compound

The following diagram illustrates a common synthetic route and subsequent purification process for this compound, starting from 2-fluoro-4-nitrophenylamine.[8]

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification A 2-Fluoro-4-nitrophenylamine (Starting Material) B Diazotization and Bromination A->B -NH2 to -N2+ to -Br C Intermediate: 2-Bromo-1-fluoro-4-nitrobenzene B->C D Cyanation (e.g., with CuCN in NMP) C->D -Br to -CN E Crude this compound D->E F Work-up: Aqueous Extraction E->F Removal of salts G Drying of Organic Layer (e.g., with MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallization (e.g., from Toluene) H->I Crude solid J Pure this compound (Yellow Crystals) I->J

Caption: A logical workflow for the synthesis and purification of this compound.

References

2-Fluoro-4-nitrobenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a clear and structured format for ease of use by researchers and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

IUPAC Name: this compound[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₃FN₂O₂[1][3][4][5]
Molecular Weight 166.11 g/mol [1][5][6]
Appearance Off-white to light yellow solid[7]
Melting Point 69.0-71.5 °C[8]
Boiling Point 0 °C[7]
Density 1.41 ± 0.1 g/cm³ (Predicted)[4][7]
Purity 98%[3]
InChI Key UXBIHGQYRYAMFN-UHFFFAOYSA-N[1][2][3][6]
CAS Number 34667-88-4[1][3][4]

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly as an irreversible inhibitor of tyrosine kinases. These inhibitors are instrumental in the treatment of a range of diseases, including cancer, atherosclerosis, and psoriasis.[8]

logical_relationship A This compound B Pharmaceutical Intermediate A->B is a C Tyrosine Kinase Inhibitors B->C used in the synthesis of D Therapeutic Applications C->D have E Cancer D->E F Atherosclerosis D->F G Psoriasis D->G

Caption: Logical relationship of this compound in drug development.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-nitrobenzamide

This protocol details the synthesis of this compound from 2-fluoro-4-nitrobenzamide.[7][9]

Materials:

  • 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol)

  • Phosphorus pentoxide/hexamethyldisiloxane

  • 1,2-dichloroethane (20 mL)

  • Hexane (200 mL)

  • 5% methanol/chloroform mixture (400 mL)

Procedure:

  • A mixture of 2-fluoro-4-nitrobenzamide and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated and refluxed at 100 °C for 4 hours under a nitrogen atmosphere.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is filtered through a silicone plug.

  • The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.

  • The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).

experimental_workflow start Start step1 Mix 2-fluoro-4-nitrobenzamide, phosphorus pentoxide/hexamethyldisiloxane, and 1,2-dichloroethane start->step1 step2 Heat and reflux at 100 °C for 4 hours under nitrogen atmosphere step1->step2 step3 Cool to room temperature step2->step3 step4 Filter through a silicone plug step3->step4 step5 Wash plug with hexane step4->step5 step6 Wash plug with 5% methanol/chloroform step5->step6 step7 Combine and concentrate methanol/chloroform washings step6->step7 end End Product: This compound step7->end

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of this compound from 2-Fluoro-4-nitrophenylamine

This patented method involves the diazotization and subsequent cyanation of 2-fluoro-4-nitrophenylamine.[8]

Raw Material: 2-fluoro-4-nitrophenylamine

Procedure:

  • The -NH₂ group in 2-fluoro-4-nitrophenylamine is converted to -Br via diazotization bromination.

  • The resulting intermediate undergoes a cyaniding reaction using NMP as a solvent to yield this compound.

This method is noted for its use of inexpensive and readily available raw materials with lower toxicity, making it suitable for industrialized production.[8]

References

A Comprehensive Technical Guide to 2-Fluoro-4-nitrobenzonitrile (CAS: 34667-88-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in pharmaceutical synthesis. This document consolidates essential information on its chemical and physical properties, safety data, synthesis protocols, and applications in drug discovery, particularly in the development of tyrosine kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups. These reactive sites make it a versatile building block in organic synthesis.

PropertyValue
CAS Number 34667-88-4
Molecular Formula C₇H₃FN₂O₂[1][2][3]
Molecular Weight 166.11 g/mol [1][2][3][4]
Appearance Off-white to light yellow or pale-yellow to orange to yellow-brown solid[5][6]
Melting Point 0°C[5]
Boiling Point 0°C[5]
Density 1.41 ± 0.1 g/cm³ (Predicted)[5]
Purity ≥95%[1]
Storage Temperature Room Temperature, sealed in dry conditions, or at -20°C[3][5][6]

Safety and Hazard Information

This compound is classified as a dangerous good for transport and requires careful handling.[1]

Hazard StatementDescription
H301 / H302 Toxic or harmful if swallowed[7]
H311 / H312 Toxic or harmful in contact with skin[7]
H315 Causes skin irritation[7]
H319 Causes serious eye irritation[7]
H331 / H332 Toxic or harmful if inhaled[7]
H335 May cause respiratory irritation[8]

Precautionary Statements: P261, P280, P305, P338, P351[6].

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2-Fluoro-4-nitrobenzamide

This method involves the dehydration of 2-fluoro-4-nitrobenzamide.

Experimental Protocol: A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated and refluxed for 4 hours at 100 °C under a nitrogen atmosphere.[2][9] Upon completion, the reaction mixture is cooled to room temperature. It is then filtered through a silicone plug and washed first with hexane (200 mL) and subsequently with a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[2][9]

G Synthesis from 2-Fluoro-4-nitrobenzamide A 2-Fluoro-4-nitrobenzamide B P₂O₅ / Hexamethyldisiloxane 1,2-dichloroethane, 100°C, 4h C This compound A->C Dehydration

Caption: Dehydration of 2-Fluoro-4-nitrobenzamide.

Synthesis from 2-Fluoro-4-nitroaniline

This synthetic pathway utilizes a diazotization-bromination reaction followed by cyanation.

Experimental Protocol: 2-Fluoro-4-nitroaniline is used as the starting material. A diazotization bromination reaction is performed to convert the amino group (-NH₂) into a bromine atom (-Br). Subsequently, a cyanation reaction is carried out using N-methyl-2-pyrrolidone (NMP) as a solvent to yield this compound.[10] The product is a yellow crystal with a purity of ≥ 99.0% as determined by HPLC.[10]

G Synthesis from 2-Fluoro-4-nitroaniline A 2-Fluoro-4-nitroaniline B Diazotization Bromination C Intermediate A->C Step 1 D Cyanation (NMP solvent) E This compound C->E Step 2

Caption: Two-step synthesis from 2-Fluoro-4-nitroaniline.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds.[10] Its primary application is in the development of irreversible tyrosine kinase inhibitors.[10] These inhibitors are a class of targeted cancer therapies that can also be used to treat other conditions such as atherosclerosis, restenosis, endometriosis, and psoriasis.[10]

The presence of the fluoro and nitro groups on the benzene ring allows for strategic modifications and the introduction of various functional groups, making it a versatile scaffold for creating libraries of compounds for drug discovery.

G Role in Tyrosine Kinase Inhibitor Synthesis A This compound (Building Block) B Multi-step Synthesis A->B C Tyrosine Kinase Inhibitor (Active Pharmaceutical Ingredient) B->C D Treatment of Cancer, Atherosclerosis, etc. C->D

Caption: Synthetic workflow to produce tyrosine kinase inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its well-defined synthesis routes and versatile reactivity make it an essential component in the production of targeted therapeutics. Researchers and scientists should handle this compound with appropriate safety precautions due to its toxicity. This guide provides a foundational understanding for its effective and safe utilization in a research and development setting.

References

2-Fluoro-4-nitrobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular and chemical properties of 2-Fluoro-4-nitrobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular and Chemical Data

The core chemical identifiers for this compound are summarized below. This data is essential for accurate experimental design, chemical synthesis, and regulatory documentation. The molecular formula defines the elemental composition, while the molecular weight is crucial for stoichiometric calculations in chemical reactions.

PropertyValue
Molecular Formula C₇H₃FN₂O₂[1][2][3][4][5]
Molecular Weight 166.11 g/mol [1][3][4][5][6]
Exact Mass 166.01785550 Da[1]
CAS Number 34667-88-4[2][3][4]
IUPAC Name This compound[1]

Experimental Protocols and Signaling Pathways

The request for experimental protocols and signaling pathway diagrams is not applicable to the fundamental chemical properties of a single small molecule like this compound. Such information would be relevant in the context of its biological activity, synthesis methods, or mechanism of action in a specific biological system. For instance, a study investigating the inhibitory effects of this compound on a particular enzyme would involve detailed experimental protocols and might elucidate a signaling pathway. However, the intrinsic properties of molecular weight and formula do not have associated experimental procedures or biological pathways.

Should research be conducted on the synthesis or biological interactions of this compound, the following logical workflow could be visualized.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation Raw Materials Raw Materials Synthesis Synthesis Raw Materials->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Test Compound In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Data Analysis Data Analysis In Vivo Studies->Data Analysis

Caption: A logical workflow for the synthesis and biological evaluation of a chemical compound.

References

2-Fluoro-4-nitrobenzonitrile safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-nitrobenzonitrile

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound (CAS No: 34667-88-4), a key intermediate in pharmaceutical synthesis.[1]

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₃FN₂O₂
Molecular Weight 166.11 g/mol [2][3]
Appearance Pale-yellow to Orange to Yellow-brown Solid[4]
Purity 98%[3][4]
Melting Point Not available
Boiling Point Not available
Density 1.4±0.1 g/cm³[5]
Storage Temperature Room Temperature[4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3 / 4H301: Toxic if swallowed[2][6] / H302: Harmful if swallowed[2][4]
Acute Toxicity, Dermal 3 / 4H311: Toxic in contact with skin[2][6] / H312: Harmful in contact with skin[2][4]
Acute Toxicity, Inhalation 3 / 4H331: Toxic if inhaled[2][6] / H332: Harmful if inhaled[4]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — Single exposure 3H335: May cause respiratory irritation[4]

Signal Word: Danger[2][5] or Warning[4]

Hazard Pictograms:

  • GHS06: Skull and crossbones

  • GHS07: Exclamation mark[4]

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is required for all procedures involving this compound.

  • An eyewash station and safety shower must be readily accessible.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and surrounding areas.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10]

  • If on Skin: Immediately wash with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[9] Seek medical attention if irritation persists.

  • If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[9] Call a poison center or doctor if you feel unwell.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.

Section 4: Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response start Start: Handling this compound identify_hazards Identify Hazards (Toxicity, Irritation) start->identify_hazards evaluate_risks Evaluate Risks (Exposure potential, Severity) identify_hazards->evaluate_risks engineering_controls Implement Engineering Controls (Fume Hood, Ventilation) evaluate_risks->engineering_controls ppe Use Appropriate PPE (Gloves, Goggles, Lab Coat) engineering_controls->ppe safe_work_practices Follow Safe Work Practices (Avoid dust, Wash hands) ppe->safe_work_practices spill_response Spill Response Protocol safe_work_practices->spill_response If spill occurs first_aid First Aid Procedures safe_work_practices->first_aid If exposure occurs end End: Safe Handling Achieved safe_work_practices->end If no incident spill_response->end first_aid->end

Caption: Risk assessment and control workflow for this compound.

Section 5: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the full Safety Data Sheet (SDS) before handling any chemical and adhere to your institution's safety protocols.

References

Technical Guide: 2-Fluoro-4-nitrobenzonitrile - A Comprehensive Overview of Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

2-Fluoro-4-nitrobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂.[1][2][3] It serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry for the development of therapeutic agents, including tyrosine kinase inhibitors for cancer therapy.[4] Given its reactive nature and potential biological activity, a thorough understanding of its hazards and toxicity is paramount for safe handling and use in a research and development setting.

This technical guide provides a consolidated overview of the known hazards, toxicity, and safety precautions associated with this compound, compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation.[1][5][6]

GHS Classification

The GHS classification for this compound is summarized in the table below. It is important to note that classifications may vary slightly between suppliers.[1]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[1][5][6]
Acute Toxicity, Dermal3DangerH311: Toxic in contact with skin[1][5][6]
Acute Toxicity, Inhalation3DangerH331: Toxic if inhaled[1][5][6]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation[1]
Hazard Pictograms

The following pictograms are associated with this compound:

alt text
alt text

Toxicological Information

While specific quantitative toxicity data such as LD50 (median lethal dose) values for this compound are not readily available in the public domain, the GHS classification of Acute Toxicity Category 3 indicates a high degree of toxicity. [1][5] Symptoms of Exposure:

  • Skin contact: May result in inflammation, itching, scaling, reddening, or blistering. [7]* Eye contact: Can cause redness, pain, or severe eye damage. [7]* Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness. [7]* Ingestion: Toxic if swallowed. [1][5][6]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, a standard protocol for assessing acute oral toxicity, such as the OECD Guideline 423, would likely be followed.

Representative Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)

Objective: To determine the acute oral toxicity of a substance by assigning it to a GHS hazard category.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step:

  • No further testing is needed.

  • Dosing of more animals with the same dose.

  • Dosing of more animals at the next higher or lower dose level.

Methodology:

  • Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water.

  • Dose Levels: The substance is tested at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately: [5][7]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. [7]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. [7]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. [7]

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. [7]|

Handling and Storage

Handling:

  • Handle in a well-ventilated place. [5]* Wear suitable protective clothing, including gloves and eye/face protection. [5][7]* Avoid contact with skin and eyes. [5]* Avoid formation of dust and aerosols. [5]* Do not eat, drink, or smoke when using this product. [5]* Wash hands thoroughly after handling. [7] Storage:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place. [5][7]* Store locked up. [5]* Keep away from sources of ignition. [7]

Accidental Release Measures

Personal Precautions:

  • Wear protective equipment and keep unprotected personnel away. [7]* Ensure adequate ventilation. [7]* Remove all sources of ignition. [7] Environmental Precautions:

  • Do not let the product enter drains, other waterways, or soil. [7] Methods for Cleaning Up:

  • Prevent further leakage or spillage if safe to do so. [7]* Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. [7]* Consult local regulations for disposal. [7]

Exposure Controls and Personal Protection

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower. [7]* Use only with adequate ventilation. [7] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [8]* Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact. [8]* Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. [8]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [7][8] Specific Hazards Arising from the Chemical:

  • During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. [7]* Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen fluoride. [7] Advice for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear. [7][8]

Visualizations

Hazard_Identification_and_Response cluster_0 Hazard Identification cluster_1 Immediate Health Effects cluster_2 First Aid Measures Hazard_Statement H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Oral Toxic if Swallowed Hazard_Statement->Oral Dermal Toxic in Contact with Skin Causes Skin Irritation Hazard_Statement->Dermal Inhalation Toxic if Inhaled May Cause Respiratory Irritation Hazard_Statement->Inhalation Eye_Contact Causes Serious Eye Irritation Hazard_Statement->Eye_Contact Pictograms Skull and Crossbones Exclamation Mark Signal_Word Danger / Warning First_Aid_Oral Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Oral->First_Aid_Oral If Swallowed First_Aid_Dermal Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Dermal->First_Aid_Dermal If on Skin First_Aid_Inhalation Move to fresh air. Provide artificial respiration if needed. Seek medical attention. Inhalation->First_Aid_Inhalation If Inhaled First_Aid_Eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye_Contact->First_Aid_Eye If in Eyes

Caption: Hazard Identification and First Aid Response Flowchart.

Acute_Toxicity_Workflow cluster_workflow Experimental Workflow: Acute Oral Toxicity (OECD 423) Start Select Starting Dose Level (e.g., 300 mg/kg) Dose_Group1 Administer single oral dose to 3 animals Start->Dose_Group1 Observe_14_Days Observe for mortality and clinical signs for 14 days Dose_Group1->Observe_14_Days Decision_1 Outcome Assessment Observe_14_Days->Decision_1 Stop_Classification Stop testing. Classify substance based on outcome. Decision_1->Stop_Classification Clear evidence of lethality or no effect Dose_Next_Group Dose 3 more animals at the same or different dose level Decision_1->Dose_Next_Group Uncertain outcome Observe_Again Observe for 14 days Dose_Next_Group->Observe_Again Final_Classification Classify substance based on all animal data Observe_Again->Final_Classification

Caption: Generalized workflow for an acute oral toxicity study.

References

Spectroscopic Profile of 2-Fluoro-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitrobenzonitrile (CAS No. 34667-88-4), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Data
SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
DMSO-d₆8.46dd9.5, 2.0Ar-H
8.37-8.22mAr-H (2H)
CDCl₃8.09mAr-H
8.01mAr-H
7.58mAr-H

Note: Ar-H denotes aromatic protons.

Table 2: ¹³C NMR Data

Predictive data suggests the following approximate chemical shifts for the carbon atoms in this compound. Experimental verification is recommended for precise assignments.

AssignmentPredicted Chemical Shift (δ) ppm
C-F~160-165 (d, ¹JCF ≈ 250-270 Hz)
C-NO₂~145-150
C-CN~115-120
C-H~110-130
C-C (quaternary)~120-140

Note: d = doublet. Predicted values are based on standard substituent effects and may vary.

Table 3: ¹⁹F NMR Data

The expected ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom.

SolventPredicted Chemical Shift (δ) ppm
CDCl₃-105 to -115

Note: Referenced to CFCl₃ at 0 ppm.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following significant absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch (nitrile)
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongC-F stretch
~800-900Medium-StrongAr-H out-of-plane bend
Table 5: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound reveals the following fragmentation pattern.

m/zInterpretation
166Molecular ion (M⁺)
120[M - NO₂]⁺
100[M - NO₂ - HF]⁺ or [M - F - CN - O]⁺
93[C₆H₃F]⁺
75[C₆H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) or CFCl₃ as an external standard (0 ppm for ¹⁹F NMR).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation and confirmation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Connectivity NMR->NMR_Data IR_Data Functional Groups (C≡N, NO₂, C-F) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Fluoro-4-nitrobenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a lack of quantitative solubility studies for this compound. However, valuable insights into its solubility characteristics can be inferred from solvents employed in its synthesis and purification processes. This document provides a summary of these solvents, a detailed, generalized experimental protocol for determining solubility via the gravimetric method, and a visual workflow to guide researchers in generating precise solubility data.

Introduction

This compound (CAS No: 34667-88-4) is a crucial building block in the synthesis of various pharmaceutical compounds, particularly as an intermediate for tyrosine kinase inhibitors used in cancer therapy. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up.

Despite a thorough search of scientific literature and chemical databases, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in common organic solvents is not publicly available. This guide, therefore, aims to provide researchers with the available qualitative information and a robust framework for determining these critical parameters experimentally.

Qualitative Solubility Insights from Synthesis and Purification

The use of specific organic solvents during the synthesis, washing, and recrystallization of this compound provides qualitative evidence of its solubility. The following table summarizes the solvents mentioned in various chemical literature and patents, along with the context of their use. This information suggests that this compound exhibits some degree of solubility in these solvents, particularly at elevated temperatures.

SolventContext of UseInference on SolubilityCitation(s)
Toluene Recrystallization of the crude product to obtain yellow crystals.Moderately soluble in hot toluene and less soluble at room temperature, making it a suitable solvent for purification.[1]
Ethyl Acetate Used as an extraction solvent during the workup phase of synthesis.Good solubility at room temperature, effective for extracting the compound from aqueous solutions.[1][2]
1,2-Dichloroethane Employed as a reaction solvent for synthesis, heated to 100°C.Soluble at elevated temperatures, suitable for conducting reactions in the solution phase.[3][4]
Isopropanol Used as a solvent for reactions involving this compound.Sufficiently soluble to act as a reaction medium.[2]
Methanol/Chloroform Mixture Used as a washing solvent for the crude product.Soluble enough to wash away impurities while minimizing product loss.[3][4]
Hexane Used as a washing solvent for the crude product, often to remove non-polar impurities.Likely has low solubility, making it effective for washing without dissolving the product.[3][4]
N-Methyl-2-pyrrolidone (NMP) Utilized as a solvent in a cyanation reaction to produce the target compound.Soluble in NMP under reaction conditions.[1]

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a reliable way to obtain thermodynamic solubility.[5][6][7]

3.1. Principle An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined gravimetrically.[5][7]

3.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes (e.g., glass watch glasses or aluminum pans)

  • Drying oven

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[8]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration becomes constant.[8][9][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.[8]

  • Mass Determination of the Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution collected.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of nitrogen.

  • Final Mass Determination: Once the solvent is completely evaporated, cool the evaporation dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[5][7]

3.4. Calculation The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 mL of solvent:

  • Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

  • Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

  • Volume of solvent (V_solvent): Mass of solvent / Density of solvent (at the experimental temperature)

  • Solubility ( g/100 mL): (m_solute / V_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method as described above.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute (this compound) to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker (e.g., 25°C for 48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter into a pre-weighed dish D->E F Weigh dish with saturated solution E->F G Evaporate solvent to dryness F->G H Cool and weigh dish with solute until constant mass G->H I Calculate Solubility (e.g., in g/100 mL) H->I

Caption: Gravimetric method workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its history, synthesis, physicochemical properties, and applications, with a focus on its role in the development of targeted therapeutics. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction and History

This compound (CAS No. 34667-88-4) is an aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecules.

While the precise date and original discoverer of this compound are not readily apparent in widely available literature, its use as a synthetic intermediate became more prominent in the late 20th and early 21st centuries. A notable early reference to its synthesis is found in a 1997 paper by Alexander J. Bridges and Hairong Zhou in the Journal of Heterocyclic Chemistry.[2][3] This publication, along with subsequent patents and research articles, highlights its importance in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications.

The primary application of this compound is as a crucial intermediate in the synthesis of tyrosine kinase inhibitors.[3] These inhibitors are a class of targeted cancer therapeutics that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells and play a critical role in cell growth, proliferation, and survival.

Physicochemical and Spectroscopic Data

Accurate and reliable data on the physicochemical properties of this compound are essential for its use in research and development. There is a notable discrepancy in the melting point reported in various commercial supplier databases, with many incorrectly listing it as 0°C.[2][4] However, experimental data from patent literature provides a more plausible and verified range.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 34667-88-4[1]
Molecular Formula C₇H₃FN₂O₂[5]
Molecular Weight 166.11 g/mol [5]
Appearance Off-white to light yellow solid[1][2]
Melting Point 69.0 - 71.5 °C[3]
Density (Predicted) 1.41 ± 0.1 g/cm³[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataSource(s)
¹H NMR (DMSO-d₆) δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H)[6]
¹³C NMR Data not readily available in peer-reviewed literature.
Infrared (IR) Data not readily available in peer-reviewed literature.
Mass Spectrometry (MS) Data not readily available in peer-reviewed literature.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following are two well-documented experimental protocols.

Synthesis from 2-Fluoro-4-nitrobenzamide

This method involves the dehydration of 2-fluoro-4-nitrobenzamide using a mixture of phosphorus pentoxide and hexamethyldisiloxane.[6][7]

Experimental Protocol:

  • A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is prepared in a suitable reaction vessel.[7]

  • The mixture is heated to reflux at 100 °C for 4 hours under a nitrogen atmosphere.[7]

  • Upon completion of the reaction, the mixture is cooled to room temperature.[7]

  • The cooled solution is filtered through a silicone plug.[7]

  • The plug is washed first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[7]

  • The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[6][7]

G Synthesis of this compound via Dehydration cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-Fluoro-4-nitrobenzamide 2-Fluoro-4-nitrobenzamide reagents P₂O₅ / Hexamethyldisiloxane 1,2-Dichloroethane 100°C, 4h 2-Fluoro-4-nitrobenzamide->reagents Dehydration product This compound reagents->product G Multi-step Synthesis of this compound start 2-Fluoro-4-nitrophenylamine intermediate 2-Fluoro-4-nitrobromobenzene start->intermediate Diazotization & Bromination product This compound intermediate->product Cyanation (e.g., CuCN)

References

An In-depth Technical Guide to the Key Chemical Reactions of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other fine chemicals. This document details synthetic routes to the title compound, its reactivity in nucleophilic aromatic substitution, and transformations of its nitro and nitrile functionalities. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to support research and development activities.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. Two common and effective methods are detailed below.

Dehydration of 2-Fluoro-4-nitrobenzamide

A high-yielding method for the synthesis of this compound involves the dehydration of 2-Fluoro-4-nitrobenzamide. This reaction typically employs a dehydrating agent such as phosphorus pentoxide in combination with hexamethyldisiloxane.[1][2][3][4]

Experimental Protocol:

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated under reflux at 100 °C for 4 hours under a nitrogen atmosphere.[2][3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silica gel plug. The plug is washed sequentially with hexane (200 mL) and a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield the final product.[2][3]

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2-Fluoro-4-nitrobenzamidePhosphorus pentoxide, Hexamethyldisiloxane1,2-Dichloroethane100 °C4 h95%[2][3]

Reaction Workflow:

G A 2-Fluoro-4-nitrobenzamide C This compound A:e->C:w Dehydration B P2O5 / Hexamethyldisiloxane 1,2-Dichloroethane, 100°C

Caption: Dehydration of 2-Fluoro-4-nitrobenzamide.

From 2-Fluoro-4-nitrophenylamine via Diazotization and Cyanation

Another synthetic route involves the transformation of 2-Fluoro-4-nitrophenylamine. This multi-step process includes diazotization of the amine, followed by a Sandmeyer-type reaction to introduce the nitrile group.[5]

Experimental Protocol:

This synthesis is a two-step process starting from 2-Fluoro-4-nitroaniline, which can be prepared from 3,4-difluoronitrobenzene.[5]

  • Step 1: Diazotization of 2-Fluoro-4-nitroaniline: 2-Fluoro-4-nitroaniline (156g) is dissolved in 20% by weight sulfuric acid (2000g) and heated to 90°C for 1 hour, then cooled to 0-5°C. A 30% by weight aqueous solution of sodium nitrite (235g) is slowly added while maintaining the temperature at 0-5°C. After the addition, the mixture is stirred for 0.5 hours and filtered to obtain the diazonium salt solution.[5]

  • Step 2: Cyanation: The prepared diazonium salt solution is then subjected to a cyanation reaction, for example, by reacting with a cyanide salt in the presence of a copper catalyst, to yield this compound. A patent describes a similar process where the diazonium salt is first converted to a bromo intermediate and then displaced with cyanide using N-methyl-2-pyrrolidone (NMP) as a solvent.[5] A 44.5% molar yield is reported for the cyanation of 2-fluoro-4-nitrobromobenzene.[6]

Quantitative Data:

Starting MaterialKey StepsOverall YieldReference
2-Fluoro-4-nitrophenylamineDiazotization, CyanationNot explicitly stated, but individual step yields are provided.[5]

Reaction Pathway:

G A 2-Fluoro-4-nitroaniline C Diazonium Salt A->C Step 1 B Diazotization (NaNO2, H2SO4) E This compound C->E Step 2 D Cyanation (e.g., CuCN) G A This compound C 3-Amino-6-nitroindazole A->C SNAr / Cyclization B Hydrazine Isopropanol, 80°C G A This compound C 2-Fluoro-4-aminobenzonitrile A->C Reduction B SnCl2·2H2O Ethanol G A This compound C 2-Fluoro-4-nitrobenzoic acid A->C Hydrolysis B H2SO4 (aq) Heat G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibition

References

Methodological & Application

Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitrophenylamine: An Application of the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details a robust and reproducible protocol for the synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the development of tyrosine kinase inhibitors for therapeutic applications. The synthesis is achieved through a classic Sandmeyer reaction, starting from the readily available 2-fluoro-4-nitrophenylamine. This two-step, one-pot procedure involves the diazotization of the primary aromatic amine followed by cyanation, offering a reliable method for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active molecules, particularly irreversible tyrosine kinase inhibitors used in the treatment of diseases such as cancer. The Sandmeyer reaction, a versatile method for the conversion of aromatic amines to a wide range of functional groups, provides an efficient route to this important intermediate. The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then subjected to nucleophilic substitution with a cyanide source, typically in the presence of a copper(I) catalyst. This document provides a detailed experimental protocol, characterization data, and a summary of the expected results for this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-fluoro-4-nitrophenylamine is depicted below:

Step 1: Diazotization

2-fluoro-4-nitrophenylamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

The diazonium salt is then reacted with a cyanide salt, such as copper(I) cyanide, to yield the final product, this compound.

Experimental Protocols

Materials:

  • 2-fluoro-4-nitrophenylamine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Diazotization of 2-fluoro-4-nitrophenylamine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-fluoro-4-nitrophenylamine (e.g., 15.6 g, 0.1 mol) and a 48% aqueous solution of hydrobromic acid (e.g., 60 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) and slowly add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Sandmeyer Cyanation

  • In a separate beaker, prepare a solution of copper(I) cyanide (e.g., 10.8 g, 0.12 mol) and sodium cyanide (e.g., 6.4 g, 0.13 mol) in water (e.g., 50 mL).

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with toluene (e.g., 3 x 50 mL).

  • Combine the organic layers and wash with water (e.g., 2 x 50 mL) and then with brine (e.g., 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as a toluene-heptane mixture, to yield pure this compound as a yellow crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-fluoro-4-nitrophenylamine
Final Product This compound
Molecular Formula C₇H₃FN₂O₂
Molecular Weight 166.11 g/mol
Appearance Yellow crystalline solid[1]
Melting Point 69.0-71.5 °C[1]
Purity (by HPLC) ≥ 99.0%[1]
Molar Yield 44.5 - 54.1%[1]

Note: The yield is reported based on a two-step process involving an intermediate bromo-compound as described in the reference. A direct cyanation may result in a different yield.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.

G cluster_reactants Reactants cluster_products Product Amine 2-Fluoro-4-nitrophenylamine Nitrile This compound Amine->Nitrile Sandmeyer Reaction NaNO2 Sodium Nitrite NaNO2->Nitrile HBr Hydrobromic Acid HBr->Nitrile CuCN Copper(I) Cyanide CuCN->Nitrile NaCN Sodium Cyanide NaCN->Nitrile G A 1. Diazotization of 2-fluoro-4-nitrophenylamine (0-5 °C) C 3. Sandmeyer Cyanation (<20 °C then 50-60 °C) A->C B 2. Preparation of Cyanide Solution B->C D 4. Extraction with Toluene C->D E 5. Washing and Drying D->E F 6. Solvent Evaporation E->F G 7. Recrystallization F->G H Final Product: This compound G->H

References

Application Notes and Protocols: Preparation of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis, from 2-fluoro-4-nitrobenzamide. The featured method employs a phosphorus pentoxide/hexamethyldisiloxane system in 1,2-dichloroethane, which has been demonstrated to be a high-yielding dehydration reaction. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic chemistry. Nitriles are versatile functional groups that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, making them valuable building blocks in medicinal chemistry and materials science. This compound, in particular, serves as a crucial intermediate for the synthesis of various biologically active compounds, including irreversible tyrosine kinase inhibitors used in cancer therapy.[1] The dehydration of 2-fluoro-4-nitrobenzamide offers a direct route to this important nitrile. While several dehydrating agents are known for this transformation, including thionyl chloride and trifluoroacetic anhydride, the use of phosphorus pentoxide in conjunction with hexamethyldisiloxane provides an efficient and high-yielding method.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluoro-4-nitrobenzamide.

ParameterValueReference
Starting Material 2-Fluoro-4-nitrobenzamide[2][3][4]
Reagents Phosphorus pentoxide/hexamethyldisiloxane[2][3][4]
Solvent 1,2-Dichloroethane[2][3][4]
Reactant Quantity 0.83 g (4.6 mmol) of 2-fluoro-4-nitrobenzamide[2][3][4]
Solvent Volume 20 mL[2][3][4]
Reaction Temperature 100 °C (Reflux)[2][3][4]
Reaction Time 4 hours[2][3][4]
Atmosphere Nitrogen[2][3][4]
Product Yield 0.71 g (95%)[2][3]
Product Appearance Beige solid[2][3]

Experimental Protocol

This protocol details the procedure for the dehydration of 2-fluoro-4-nitrobenzamide to yield this compound.

Materials:

  • 2-Fluoro-4-nitrobenzamide

  • Phosphorus pentoxide (P₂O₅)

  • Hexamethyldisiloxane (HMDS)

  • 1,2-Dichloroethane (DCE)

  • Hexane

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Silicone plug or Celite for filtration

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol).[2][3][4]

  • Addition of Reagents: Add 1,2-dichloroethane (20 mL) to the flask, followed by the phosphorus pentoxide/hexamethyldisiloxane reagent.[2][3][4] The original literature does not specify the exact amount of the P₂O₅/HMDS mixture, but it is used in excess as a dehydrating agent.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas to establish an inert atmosphere.[2][3][4]

  • Reaction: Heat the reaction mixture to 100 °C and maintain at reflux with vigorous stirring for 4 hours.[2][3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 4 hours, cool the reaction mixture to room temperature.[2][3][4]

  • Filtration: Filter the mixture through a silicone plug or a pad of Celite to remove solid residues.[2][3][4]

  • Washing: Wash the filter cake sequentially with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[2][3][4]

  • Isolation: Combine the methanol/chloroform washings and concentrate the solution under reduced pressure using a rotary evaporator.[2][3][4]

  • Product: The resulting beige solid is this compound (0.71 g, 95% yield).[2][3]

  • Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR (DMSO-d₆) data is: δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H).[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of this compound.

experimental_workflow start Start setup Reaction Setup: - 2-Fluoro-4-nitrobenzamide - 1,2-Dichloroethane - P2O5/HMDS start->setup reaction Reaction: - 100°C (Reflux) - 4 hours - N2 atmosphere setup->reaction workup Work-up: - Cool to RT - Filter reaction->workup wash Washing: - Hexane - 5% MeOH/CHCl3 workup->wash isolation Isolation: - Concentrate filtrate wash->isolation product Product: This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

References

Industrial Scale Synthesis of 2-Fluoro-4-nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. The described methodology is based on a robust and scalable three-step process, prioritizing cost-effectiveness, safety, and high purity of the final product.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is efficiently achieved through a three-step sequence starting from the readily available 3,4-difluoronitrobenzene. The pathway involves:

  • Ammonolysis: Selective substitution of the fluorine atom at the 4-position of 3,4-difluoronitrobenzene with an amino group using aqueous ammonia.

  • Diazotization and Bromination: Conversion of the resulting 2-fluoro-4-nitroaniline to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce a bromine atom, yielding 2-bromo-1-fluoro-4-nitrobenzene.

  • Cyanation: A Rosenmund-von Braun reaction to replace the bromine atom with a nitrile group using copper(I) cyanide, affording the final product, this compound.

This synthetic route is advantageous for large-scale production due to the use of accessible and relatively low-cost starting materials and reagents.

Synthesis_Pathway A 3,4-Difluoronitrobenzene B 2-Fluoro-4-nitroaniline A->B Aq. NH3, Cu2O (cat.) High T, High P C 2-Bromo-1-fluoro-4-nitrobenzene B->C 1. NaNO2, HBr 2. CuBr D This compound C->D CuCN, NMP High T

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 2-Fluoro-4-nitroaniline

This procedure details the selective ammonolysis of 3,4-difluoronitrobenzene.

Reaction: 3,4-Difluoronitrobenzene + NH₃ (aq) → 2-Fluoro-4-nitroaniline + HF

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Ratio
3,4-Difluoronitrobenzene159.09159.1 kg1.0
Aqueous Ammonia (28%)17.03 (as NH₃)1215 L~15.0
Copper(I) Oxide143.0915.7 kg~0.11
Industrial Ethanol-440 L-

Procedure:

  • Charge a high-pressure reactor with 3,4-difluoronitrobenzene, copper(I) oxide, industrial ethanol, and 28% aqueous ammonia.

  • Seal the reactor and begin agitation.

  • Heat the reaction mixture to 120-130°C. The pressure in the reactor will rise to approximately 1.2-1.8 MPa.

  • Maintain these conditions for 18-20 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture into a vessel containing water to precipitate the product.

  • Filter the resulting yellow solid and wash thoroughly with water to remove any inorganic salts.

  • Dry the solid under vacuum to yield 2-fluoro-4-nitroaniline.

Expected Yield: ~90-95% Purity: >98% (by HPLC)

Step 2: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene

This protocol describes the diazotization of 2-fluoro-4-nitroaniline followed by bromination.

Reaction: 2-Fluoro-4-nitroaniline + NaNO₂ + HBr → [Intermediate Diazonium Salt] → 2-Bromo-1-fluoro-4-nitrobenzene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Ratio
2-Fluoro-4-nitroaniline156.11156.1 kg1.0
Hydrobromic Acid (48%)80.91680 kg~4.0
Sodium Nitrite69.0072.5 kg~1.05
Copper(I) Bromide143.45Catalyst-

Procedure:

  • In a suitable reactor, suspend 2-fluoro-4-nitroaniline in 48% hydrobromic acid.

  • Cool the suspension to 0-5°C with constant stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

  • In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise gradually. Nitrogen gas will be evolved.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • The crude product is isolated by filtration or extraction with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-bromo-1-fluoro-4-nitrobenzene.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: ~80-85% Purity: >99% (by HPLC)

Step 3: Synthesis of this compound

This final step involves the cyanation of 2-bromo-1-fluoro-4-nitrobenzene.

Reaction: 2-Bromo-1-fluoro-4-nitrobenzene + CuCN → this compound + CuBr

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Ratio
2-Bromo-1-fluoro-4-nitrobenzene220.00220.0 kg1.0
Copper(I) Cyanide89.5698.5 kg~1.1
N-Methyl-2-pyrrolidone (NMP)99.13~1000 LSolvent

Procedure:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge reactor with 2-bromo-1-fluoro-4-nitrobenzene and NMP B Add Copper(I) Cyanide A->B C Heat mixture to 150-160°C B->C D Stir for 4-6 hours C->D E Monitor by HPLC D->E F Cool to room temperature E->F G Pour into aqueous ferric chloride solution F->G H Filter to remove copper salts G->H I Extract filtrate with ethyl acetate H->I J Wash organic layer with water and brine I->J K Dry over Na2SO4 J->K L Concentrate under reduced pressure K->L M Recrystallize from toluene or ethanol L->M N Dry final product under vacuum M->N

Caption: Experimental workflow for the cyanation step.

  • Charge a reactor with 2-bromo-1-fluoro-4-nitrobenzene and N-Methyl-2-pyrrolidone (NMP).

  • Add copper(I) cyanide to the mixture.

  • Heat the reaction mixture to 150-160°C and stir vigorously.

  • Maintain the temperature for 4-6 hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride to complex with the copper salts.

  • Filter the mixture to remove the precipitated copper salts.

  • Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by distillation under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from toluene or ethanol to obtain a yellow crystalline solid.

Expected Yield: ~85-90% Purity: >99.5% (by HPLC)

Summary of Quantitative Data

StepStarting MaterialProductMolar Ratio of Key ReagentsTypical YieldPurity
1. Ammonolysis 3,4-Difluoronitrobenzene2-Fluoro-4-nitroaniline1 : ~15 (Substrate : NH₃)90-95%>98%
2. Diazotization/Bromination 2-Fluoro-4-nitroaniline2-Bromo-1-fluoro-4-nitrobenzene1 : ~1.05 (Aniline : NaNO₂)80-85%>99%
3. Cyanation 2-Bromo-1-fluoro-4-nitrobenzeneThis compound1 : ~1.1 (Bromide : CuCN)85-90%>99.5%

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The following table summarizes the key hazards associated with the chemicals used in this synthesis.

ChemicalGHS PictogramsHazard StatementsPrecautionary Statements
3,4-Difluoronitrobenzene GHS07H315, H319, H335P261, P280, P302+P352, P305+P351+P338
Aqueous Ammonia (28%) GHS05, GHS07, GHS09H314, H335, H400P260, P273, P280, P305+P351+P338, P310
2-Fluoro-4-nitroaniline GHS07H302, H312, H332P261, P280, P301+P312, P302+P352, P304+P340
Hydrobromic Acid (48%) GHS05, GHS07H314, H335P260, P280, P301+P330+P331, P305+P351+P338
Sodium Nitrite GHS03, GHS06, GHS09H272, H301, H319, H400P210, P220, P273, P301+P310
2-Bromo-1-fluoro-4-nitrobenzene GHS07H302P301+P312+P330
Copper(I) Cyanide GHS06, GHS09H300, H310, H330, H410P260, P273, P280, P301+P310, P302+P352
N-Methyl-2-pyrrolidone (NMP) GHS07, GHS08H315, H319, H335, H360DP201, P261, P280, P308+P313
This compound GHS06H301, H311, H331P261, P280, P301+P310

This information is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Application Notes and Protocols for 2-Fluoro-4-nitrobenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitrobenzonitrile is a versatile and highly valuable intermediate in the pharmaceutical industry. Its unique chemical structure, featuring a nitrile group, a nitro group, and a fluorine atom on a benzene ring, allows for a variety of chemical transformations, making it a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.

Introduction

The strategic placement of reactive functional groups on the this compound scaffold enables its participation in a range of synthetic transformations. The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. The nitrile group can also be hydrolyzed or transformed into other functional moieties.

These characteristics make this compound a crucial precursor in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a key driver in the development and progression of several cancers, making it a prime target for therapeutic intervention. This document will focus on the synthetic application of this compound in the preparation of Erlotinib, a potent EGFR tyrosine kinase inhibitor.

Application: Synthesis of Erlotinib Intermediate

This compound serves as a foundational starting material for the synthesis of the quinazoline core of Erlotinib. The following multi-step synthesis outlines a plausible and referenced pathway to a key Erlotinib intermediate, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

Reaction Scheme:

G cluster_0 Synthetic Pathway to Erlotinib Intermediate A This compound B 4-Amino-2-fluorobenzonitrile A->B Reduction C 2-Fluoro-4-nitro-5-(2-methoxyethoxy)benzonitrile A->C Nucleophilic Aromatic Substitution D 4-Amino-2-fluoro-5-(2-methoxyethoxy)benzonitrile C->D Reduction E 4-Amino-2,5-bis(2-methoxyethoxy)benzonitrile D->E Nucleophilic Aromatic Substitution F Erlotinib Intermediate (2-amino-4,5-bis(2-methoxyethoxy)benzonitrile) E->F Isomerization

Caption: Synthetic pathway from this compound to a key Erlotinib intermediate.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Amino-2-fluorobenzonitrile

This protocol describes the reduction of the nitro group to an amine, a critical first step in functionalizing the starting material.

  • Materials:

    • This compound

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-fluorobenzonitrile.

  • Expected Yield: 85-95%

Protocol 2: Nucleophilic Aromatic Substitution of the Fluoro Group

This protocol details the displacement of the fluorine atom with a methoxyethoxy group, a key side chain in the Erlotinib structure.

  • Materials:

    • Substituted fluorobenzonitrile (from Protocol 1 or subsequent steps)

    • 2-Methoxyethanol

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methoxyethanol (1.2 eq) in anhydrous DMF.

    • Carefully add sodium hydride (1.2 eq) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of the substituted fluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction to 80-100°C and monitor by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 70-85%

Protocol 3: Cyclization to the Quinazoline Core

This protocol describes the formation of the quinazoline ring system, a common scaffold in kinase inhibitors, from the appropriately substituted 2-aminobenzonitrile intermediate.

  • Materials:

    • 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile

    • Formamidine acetate

    • 2-Ethoxyethanol

  • Procedure:

    • In a round-bottom flask, combine 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Expected Yield: 60-80%

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and activity of Erlotinib, a pharmaceutical derived from intermediates accessible from this compound.

Table 1: Synthesis of Erlotinib Intermediate

StepReactionReagentsProductTypical Yield (%)
1ReductionFe, NH₄Cl, EtOH/H₂O4-Amino-2-fluorobenzonitrile85-95
2Nucleophilic Substitution2-Methoxyethanol, NaH, DMFDisubstituted benzonitrile70-85
3CyclizationFormamidine acetateQuinazoline core60-80

Table 2: Pharmacological Activity of Erlotinib

TargetCell LineIC₅₀ (nM)Reference
EGFR (Wild Type)A4312[1]
EGFR (Exon 19 Deletion)HCC8276.5-22.0[2]
EGFR (L858R Mutation)H325520-40[2]
EGFR (T790M Mutation)H1975>10,000[3]

Signaling Pathway and Mechanism of Action

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

Erlotinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow

The overall workflow for the synthesis and evaluation of a potential pharmaceutical agent starting from this compound involves several key stages, from initial synthesis to biological testing.

G A Starting Material (this compound) B Multi-step Synthesis of Target Compound A->B C Purification and Characterization (NMR, MS, HPLC) B->C D In vitro Biological Assays (e.g., Kinase Inhibition, Cell Viability) C->D E Data Analysis and Lead Optimization D->E E->B Iterative Optimization F Preclinical Development E->F

Caption: General experimental workflow for drug discovery starting from a key intermediate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical molecules, particularly tyrosine kinase inhibitors. The protocols and data presented here demonstrate a clear synthetic pathway from this starting material to a key intermediate of the FDA-approved drug Erlotinib. The provided information serves as a practical guide for researchers and scientists in the field of drug discovery and development, highlighting the importance of strategic intermediate selection in the efficient synthesis of targeted therapeutics.

References

Application of 2-Fluoro-4-nitrobenzonitrile in a Proposed Synthesis of Gefitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for the anticancer drug gefitinib, utilizing 2-Fluoro-4-nitrobenzonitrile as a starting material. While established industrial syntheses of gefitinib typically commence from precursors such as 6,7-dimethoxy-3H-quinazolin-4-one or isovanillin, this application note details a chemically plausible, alternative route.[1][2][3] The protocols provided are based on well-established chemical transformations analogous to those found in the synthesis of gefitinib and related heterocyclic compounds.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key regulator of cell signaling pathways involved in cell proliferation and survival. By blocking these pathways, gefitinib can effectively inhibit the growth of cancer cells, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations.

Proposed Synthetic Pathway

The proposed synthesis transforms this compound into a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is a known precursor to gefitinib.[2][4] The pathway involves a three-step process:

  • Methoxylation: Nucleophilic aromatic substitution of the fluorine atom with a methoxy group.

  • Hydroxylation and Etherification: Conversion of the methoxy group to a hydroxyl group, followed by etherification with 4-(3-chloropropyl)morpholine.

  • Reduction of the Nitro Group: Reduction of the nitro functionality to an amine, yielding the key benzonitrile intermediate.

  • Quinazoline Ring Formation and Final Coupling: Cyclization of the intermediate and subsequent reaction to yield gefitinib.

Data Presentation

The following tables summarize the expected quantitative data for the key transformations in the proposed synthetic route, based on analogous reactions reported in the literature.

Step Transformation Key Reagents Typical Yield (%) Reference Reaction Type
1MethoxylationSodium methoxide, Methanol85-95Nucleophilic Aromatic Substitution
2Etherification4-(3-chloropropyl)morpholine, K₂CO₃, DMF70-85Williamson Ether Synthesis
3Nitro ReductionSnCl₂·2H₂O, HCl or H₂/Pd-C80-95Nitroarene Reduction
4Cyclization & CouplingFormamidine acetate, 3-chloro-4-fluoroaniline60-75Quinazoline Synthesis

Experimental Protocols

The following are detailed methodologies for the key experiments in the proposed synthesis of gefitinib from this compound.

Step 1: Synthesis of 2-Methoxy-4-nitrobenzonitrile

This step involves the nucleophilic aromatic substitution of the fluorine atom in this compound with a methoxy group.

  • Materials:

    • This compound

    • Sodium methoxide

    • Anhydrous Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Condenser

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Methoxy-4-nitrobenzonitrile.

Step 2: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

This step requires a demethylation to a hydroxyl group, followed by etherification. For the purpose of this proposed protocol, we will assume a hypothetical direct etherification for simplicity, though in practice, a demethylation step would be necessary first. A more direct, albeit different starting material-based approach, involves the nitration of a pre-functionalized benzonitrile.

  • Materials:

    • 2-Hydroxy-4-nitrobenzonitrile (hypothetical intermediate)

    • 4-(3-chloropropyl)morpholine

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-Hydroxy-4-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Step 3: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This crucial step involves the reduction of the nitro group to an amine.

  • Materials:

    • 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Suspend 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully neutralize with a 10% NaOH solution until basic (pH 8-9).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

Step 4: Synthesis of Gefitinib

This final step involves the formation of the quinazoline ring and coupling with 3-chloro-4-fluoroaniline.

  • Materials:

    • 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

    • Formamidine acetate

    • 2-Ethoxyethanol

    • 3-chloro-4-fluoroaniline

    • Isopropanol

  • Procedure:

    • A mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol is heated to reflux for 4-6 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in isopropanol, and 3-chloro-4-fluoroaniline (1.1 eq) is added.

    • The mixture is heated to reflux for 4-6 hours.

    • After cooling, the precipitated solid is filtered, washed with cold isopropanol, and dried to afford gefitinib.

Visualizations

EGFR Signaling Pathway and Inhibition by Gefitinib

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon ligand binding, activates several downstream signaling cascades crucial for cell proliferation and survival. Gefitinib acts as a tyrosine kinase inhibitor, blocking these pathways.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT Gefitinib Gefitinib Gefitinib->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: EGFR Signaling Pathway and Gefitinib Inhibition.

Proposed Experimental Workflow for Gefitinib Synthesis

This diagram illustrates the proposed multi-step synthesis of gefitinib starting from this compound.

Gefitinib_Synthesis_Workflow Start This compound Step1 Methoxylation (NaOMe, MeOH) Start->Step1 Intermediate1 2-Methoxy-4-nitrobenzonitrile Step1->Intermediate1 Step2 Etherification (4-(3-chloropropyl)morpholine, K₂CO₃, DMF) Intermediate1->Step2 Intermediate2 4-methoxy-5-(3-morpholinopropoxy) -2-nitrobenzonitrile Step2->Intermediate2 Step3 Nitro Reduction (SnCl₂·2H₂O, HCl) Intermediate2->Step3 Intermediate3 2-amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile Step3->Intermediate3 Step4 Cyclization & Coupling (Formamidine acetate, 3-chloro-4-fluoroaniline) Intermediate3->Step4 FinalProduct Gefitinib Step4->FinalProduct

Caption: Proposed Synthesis of Gefitinib Workflow.

References

Application of 2-Fluoro-4-nitrobenzonitrile in Osimertinib Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. While 2-Fluoro-4-nitrobenzonitrile is a relevant nitroaromatic compound, this application note clarifies its role and focuses on the established synthetic pathways that utilize the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline, for which detailed protocols and data are available.

Osimertinib is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) patients with EGFR mutations. Its synthesis is a multi-step process that relies on the precise construction of its complex molecular architecture. This document outlines the critical synthetic steps, provides detailed experimental protocols, and presents quantitative data to aid in the replication and optimization of the synthesis.

Introduction to the Synthetic Strategy

The synthesis of osimertinib typically involves the construction of a substituted pyrimidine core, which is then elaborated with the required side chains. A common and efficient strategy begins with the preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine. This key intermediate is assembled from 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroaniline. While this compound is not directly employed in the most widely reported synthetic routes, the understanding of its chemistry is valuable for the synthesis of related fluoronitroaromatic intermediates. The focus of this guide, however, remains on the experimentally validated and published methods for osimertinib synthesis.

Key Synthetic Steps and Experimental Protocols

The synthesis of osimertinib can be broadly divided into the formation of a key pyrimidine intermediate, followed by a series of transformations to introduce the side chain and the acrylamide group.

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

This step involves a nucleophilic aromatic substitution reaction between 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroaniline.

Experimental Protocol:

A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours. After this period, diisopropylethylamine (DIPEA) (2.2 eq) is added to the reaction mixture. The resulting mixture is then filtered and dried under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.[1]

Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

The intermediate from Step 1 is then reacted with N,N,N'-trimethylethane-1,2-diamine to introduce the side chain.

Experimental Protocol:

A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq), N,N,N'-trimethylethane-1,2-diamine (1.3 eq), and DIPEA (1.3 eq) in N,N-dimethylacetamide (DMAc) is heated to 80°C and stirred for 5 hours. An aqueous solution of NaOH is then added. The resulting mixture is filtered and dried under vacuum to afford N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine.[1]

Step 3: Reduction of the Nitro Group

The nitro group of the intermediate from Step 2 is reduced to an amine.

Experimental Protocol:

The nitro compound from Step 2 is dissolved in ethanol. 10% Palladium on carbon (Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere at 45°C for 13 hours. After the reaction is complete, water is added, and the mixture is filtered through Celite to remove the catalyst. The filtrate contains the desired aniline product, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)benzene-1,2,4-triamine, which is often used in the next step without extensive purification.[1]

Step 4: Acylation to form Osimertinib

The final step involves the acylation of the aniline with 3-chloropropionyl chloride, followed by an elimination reaction to form the acrylamide moiety of osimertinib.

Experimental Protocol:

The triamine from Step 3 is dissolved in a suitable solvent (e.g., acetonitrile). 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide is formed in situ by reaction with 3-chloropropionyl chloride. Triethylamine (3.0 eq) is then added, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and water is added to precipitate the product. The solid is filtered and dried under vacuum to obtain osimertinib.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of osimertinib.

StepReactionStarting MaterialProductYield (%)Reference
1Nucleophilic Aromatic Substitution3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole and 4-fluoro-2-methoxy-5-nitroanilineN-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine89.7[1]
2Side Chain IntroductionN-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amineN1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine97.4[1]
4Acylation and Elimination3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamideOsimertinib85.8[1]

Visualizing the Synthetic Workflow and Biological Pathway

To further aid in the understanding of the synthesis and mechanism of action of osimertinib, the following diagrams are provided.

G cluster_workflow Osimertinib Synthetic Workflow A 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole + 4-fluoro-2-methoxy-5-nitroaniline B N-(4-fluoro-2-methoxy-5-nitrophenyl)-4- (1-methyl-1H-indol-3-yl)pyrimidin-2-amine A->B Nucleophilic Aromatic Substitution D N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4- (4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine B->D Side Chain Introduction C N,N,N'-trimethylethane-1,2-diamine C->D F N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4- (4-(1-methyl-1H-indol-3-yl)benzene-1,2,4-triamine D->F Nitro Group Reduction E Reduction (H2, Pd/C) E->F H Osimertinib F->H Acylation & Elimination G 3-chloropropionyl chloride, then Et3N G->H

Caption: A simplified workflow for the synthesis of Osimertinib.

G cluster_pathway EGFR Signaling Pathway and Osimertinib Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR Mutant EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the mechanism of inhibition by Osimertinib.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzonitrile is a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups positioned ortho and para to the fluorine atom, respectively. This activation facilitates the displacement of the fluoride ion, an excellent leaving group, by a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, including amines, alcohols, and thiols. The resulting substituted benzonitrile derivatives are valuable intermediates in the synthesis of diverse molecular scaffolds.

Reaction Principle

The nucleophilic aromatic substitution reaction of this compound proceeds via a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and cyano groups. In the final step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Applications in Synthesis

The SNAr reactions of this compound provide access to a wide array of substituted aromatic compounds that are precursors for:

  • Pharmaceuticals: The resulting products can be further elaborated to synthesize kinase inhibitors for cancer therapy, as well as agents for treating atherosclerosis and other diseases.[1]

  • Agrochemicals: The introduction of various functional groups can lead to the development of new herbicides and pesticides.

  • Materials Science: The synthesized derivatives can be used as building blocks for advanced polymers and dyes.

Experimental Protocols

The following protocols are representative examples of SNAr reactions with this compound.

Protocol 1: Reaction with Amine Nucleophiles (Hydrazine)

This protocol details the synthesis of 3-amino-6-nitroindazole, a heterocyclic compound with potential applications in medicinal chemistry.[2]

Experimental Workflow:

workflow_amine start Start dissolve Dissolve this compound in Isopropanol start->dissolve add_hydrazine Add Aqueous Hydrazine dissolve->add_hydrazine heat Heat Reaction Mixture at 80°C for 12h add_hydrazine->heat concentrate Concentrate the Reaction Mixture heat->concentrate add_water Add Water concentrate->add_water extract Extract with Ethyl Acetate add_water->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry evaporate Remove Volatiles in vacuo dry->evaporate product Obtain 3-amino-6-nitroindazole evaporate->product

Caption: Workflow for the reaction with hydrazine.

Materials:

  • This compound

  • Aqueous Hydrazine

  • Isopropanol

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in isopropanol (30 mL).[2]

  • To the resulting solution, add aqueous hydrazine (4 mL).[2]

  • Heat the reaction mixture at 80°C for 12 hours.[2]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[2]

  • Add water (30 mL) to the residue and extract the aqueous layer with ethyl acetate (2 x 25 mL).[2]

  • Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[2]

  • Remove the solvent in vacuo to yield 3-amino-6-nitroindazole as an orange solid.[2]

Data Summary:

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)ProductYield (%)
HydrazineAqueous HydrazineIsopropanol12803-amino-6-nitroindazoleNot Reported
General Protocol 2: Reaction with Primary and Secondary Amines

This general protocol can be adapted for a variety of primary and secondary amines to synthesize N-substituted 2-amino-4-nitrobenzonitrile derivatives.

Experimental Workflow:

workflow_general_amine start Start dissolve Dissolve this compound in DMF or DMSO start->dissolve add_reagents Add Amine and Base (e.g., K₂CO₃ or Et₃N) dissolve->add_reagents react Stir at Room Temperature or Heat (monitor by TLC) add_reagents->react workup Pour into Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain N-substituted 2-amino-4-nitrobenzonitrile purify->product

Caption: General workflow for reactions with amines.

Materials:

  • This compound

  • Amine (Primary or Secondary)

  • Base (e.g., Potassium Carbonate, Triethylamine)

  • Solvent (e.g., DMF, DMSO)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in an appropriate solvent such as DMF or DMSO.

  • Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

  • Add a suitable base, such as potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol 3: Reaction with Phenolic Nucleophiles

This protocol outlines a general procedure for the synthesis of 2-aryloxy-4-nitrobenzonitrile derivatives.

Experimental Workflow:

workflow_phenol start Start dissolve Dissolve Phenol and Base (e.g., K₂CO₃) in DMF start->dissolve add_reagent Add this compound dissolve->add_reagent heat Heat Reaction Mixture (monitor by TLC) add_reagent->heat workup Aqueous Work-up heat->workup extract Extract with an Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Obtain 2-aryloxy-4-nitrobenzonitrile purify->product

Caption: General workflow for reactions with phenols.

Materials:

  • This compound

  • Phenol derivative

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0-1.2 eq) and a base such as potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent like DMF.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol 4: Reaction with Thiol Nucleophiles

This general protocol can be used for the synthesis of 2-(arylthio)-4-nitrobenzonitrile derivatives.

Experimental Workflow:

workflow_thiol start Start dissolve Dissolve this compound in a Suitable Solvent start->dissolve add_reagents Add Thiol and a Base dissolve->add_reagents react Stir at Room Temperature or Heat (monitor by TLC) add_reagents->react workup Aqueous Work-up react->workup extract Extract with an Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain 2-(arylthio)-4-nitrobenzonitrile purify->product

Caption: General workflow for reactions with thiols.

Materials:

  • This compound

  • Thiol derivative

  • Base (e.g., Potassium Carbonate, Sodium Hydride)

  • Solvent (e.g., DMF, THF)

  • Organic solvent for extraction

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent.

  • Add the thiol (1.0-1.2 eq) and a base (1.1-1.5 eq).

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Safety Information

This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

The Reaction of 2-Fluoro-4-nitrobenzonitrile with Amines and Anilines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-4-nitrobenzonitrile and various primary and secondary amines, as well as anilines. These reactions are of significant interest in medicinal chemistry and drug development as the resulting 2-(substituted-amino)-4-nitrobenzonitrile derivatives are key intermediates in the synthesis of a range of biologically active molecules, most notably kinase inhibitors.

Application Notes

The this compound scaffold is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups create a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the fluorine substituent. This makes the fluorine atom an excellent leaving group, readily displaced by a variety of nucleophiles, including aliphatic and aromatic amines.

The resulting 2-amino-4-nitrobenzonitrile derivatives are versatile intermediates. The newly introduced amino group can be further functionalized, and the nitro group can be reduced to an amine, opening pathways for the construction of complex heterocyclic systems.[1] A primary application of these compounds is in the synthesis of quinazoline-based pharmaceuticals, such as the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[2] The core structure of these inhibitors often mimics the adenine part of ATP, binding to the ATP-binding site of the kinase and blocking its activity.

Derivatives of 2-amino-4-nitrobenzonitrile have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: As precursors to potent kinase inhibitors targeting EGFR, Abl kinase, and others involved in cancer cell proliferation and survival.[3][4]

  • Antimicrobial Agents: Certain derivatives have shown potential antibacterial and antifungal activities.[5]

  • Central Nervous System (CNS) Agents: The benzonitrile scaffold is present in various CNS-active compounds.

Reaction Mechanism and Workflow

The reaction proceeds via a classical SNAr mechanism, which involves two main steps:

  • Nucleophilic Attack: The amine or aniline nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro and cyano groups.[6]

  • Elimination of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-F-4-NBN This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-F-4-NBN->Meisenheimer Nucleophilic Attack Amine R₁R₂NH (Amine/Aniline) Product 2-(R₁R₂-amino)-4-nitrobenzonitrile Meisenheimer->Product Elimination of F⁻ HF HF experimental_workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, MeCN) start->dissolve add_amine Add the amine or aniline (and a base if necessary, e.g., K₂CO₃, Et₃N) dissolve->add_amine react Heat the reaction mixture (Monitor by TLC) add_amine->react workup Work-up: - Quench with water - Extract with an organic solvent react->workup purify Purify the crude product (Column chromatography or recrystallization) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Characterization of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2-Fluoro-4-nitrobenzonitrile (C₇H₃FN₂O₂), a key intermediate in pharmaceutical synthesis. The following protocols outline the use of modern analytical techniques to ensure the identity, purity, and quality of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₃FN₂O₂[1]
Molecular Weight 166.11 g/mol [1]
Appearance Pale-yellow to Orange to Yellow-brown Solid[2]
Purity ≥95%[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the compound's identity.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.46dd9.5, 2.0Aromatic H
8.37-8.22m-Aromatic H (2H)
Solvent: DMSO-d₆[2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Relaxation Delay: 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument acquire Acquire Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate report report integrate->report Final Spectrum & Report G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect report report detect->report Mass Spectrum & Report G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standards inject Inject Samples prep_std->inject prep_sample Prepare Sample prep_sample->inject equilibrate Equilibrate System equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify report report quantify->report Final Report

References

Purity Analysis of 2-Fluoro-4-nitrobenzonitrile: Application Notes for HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the determination of the purity of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material.

Introduction

This compound (C₇H₃FN₂O₂) is a substituted aromatic compound with a molecular weight of 166.11 g/mol .[1] Its purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns. This application note details robust and reliable HPLC and GC methods for the quantitative analysis of this compound and the separation of potential process-related impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃FN₂O₂
Molecular Weight 166.11 g/mol [1]
Appearance Pale-yellow to Orange to Yellow-brown Solid[2]
Purity (Typical) ≥98%[2][3]

Potential Impurities

Based on common synthetic routes for this compound, potential impurities may include starting materials, intermediates, and by-products. A list of potential impurities is provided in Table 2. The analytical methods described herein are designed to separate and quantify these and other potential unknown impurities.

Table 2: Potential Impurities in this compound

Impurity NameChemical FormulaRationale for Presence
2-Fluoro-4-nitroanilineC₆H₅FN₂O₂Unreacted starting material
3,4-DifluoronitrobenzeneC₆H₃F₂NO₂Unreacted starting material
2-Fluoro-4-nitrobenzamideC₇H₅FN₂O₃Intermediate in some synthetic routes
Isomeric ImpuritiesC₇H₃FN₂O₂Positional isomers formed during synthesis
Residual Solvents (e.g., Toluene, Ethyl Acetate)VariousSolvents used in reaction and recrystallization

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a primary technique for the separation and quantification of non-volatile impurities in this compound.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

2. Chromatographic Conditions: A summary of the HPLC method parameters is provided in Table 3.

Table 3: HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of this compound is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve Transfer filter Filter Solution dissolve->filter Prepare inject Inject into HPLC filter->inject Analyze separate Chromatographic Separation inject->separate Elute detect UV Detection separate->detect Monitor integrate Integrate Peaks detect->integrate Acquire Data calculate Calculate Purity integrate->calculate Quantify

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) Method

GC with a flame ionization detector (FID) is a suitable method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.

Experimental Protocol: GC

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

2. Chromatographic Conditions: A summary of the GC method parameters is provided in Table 4.

Table 4: GC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
Detector Temperature 300 °C
Injection Volume 1 µL

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetone.

4. Data Analysis:

  • Similar to the HPLC method, the purity of this compound is determined by area normalization.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC Logical Relationship Diagram

GC_Logic start Start Analysis sample_prep Prepare Sample in Volatile Solvent start->sample_prep gc_system GC System Setup (Column, Temperatures, Flow) start->gc_system injection Inject Sample sample_prep->injection gc_system->injection separation Separation in Capillary Column injection->separation detection Detection by FID separation->detection data_processing Data Acquisition and Integration detection->data_processing purity_calc Purity Calculation (Area %) data_processing->purity_calc end End purity_calc->end

Caption: Logical flow of the GC purity analysis method.

Conclusion

The HPLC and GC methods presented in this application note are suitable for the routine purity analysis of this compound. The HPLC method is ideal for the separation of non-volatile, structurally related impurities, while the GC method is effective for the determination of volatile impurities and residual solvents. These protocols provide a solid foundation for quality control and can be validated according to regulatory requirements.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Included are comprehensive experimental protocols for sample preparation and data acquisition, alongside a thorough analysis of the resulting spectral data. Quantitative data is presented in clear, tabular format for ease of reference. Furthermore, this document introduces visual aids in the form of Graphviz diagrams to elucidate the experimental workflow and the structural assignments of the molecule.

Introduction

This compound is a crucial building block in medicinal chemistry, often utilized in the development of targeted therapies. A comprehensive understanding of its structural and electronic properties is paramount for its effective use in drug design and synthesis. NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This application note details the methodologies for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, providing researchers with a robust protocol for its characterization.

Data Presentation

The following tables summarize the experimental ¹H NMR spectral data obtained in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), as well as the predicted ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

SolventProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
DMSO-d₆H-38.46ddJ = 9.5, 2.0
H-58.37-8.22m-
H-68.37-8.22m-
CDCl₃H-58.09m-
H-68.01m-
H-37.58m-

Note: The assignments for the protons in the multiplet in DMSO-d₆ and for all protons in CDCl₃ are based on typical aromatic region patterns and require further 2D NMR analysis for definitive assignment.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C4 (C-NO₂)149.5
C2 (C-F)163.0 (d, ¹JCF ≈ 250 Hz)
C6129.0 (d, ³JCF ≈ 8 Hz)
C5126.5 (d, ⁴JCF ≈ 3 Hz)
C3115.0 (d, ²JCF ≈ 20 Hz)
C1 (C-CN)110.0 (d, ²JCF ≈ 15 Hz)
CN116.0

Disclaimer: The ¹³C NMR data presented is predicted using commercially available software and should be used as a guide for spectral interpretation. Experimental verification is recommended.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming in a water bath can be applied.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

Mandatory Visualizations

The following diagrams illustrate the chemical structure with atom numbering for spectral assignment and the general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with numbered carbon atoms.

experimental_workflow NMR Spectral Analysis Workflow sample_prep Sample Preparation (Weighing, Dissolution) data_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_proc->spectral_analysis reporting Reporting (Data Tables, Interpretation) spectral_analysis->reporting

Caption: Experimental workflow for NMR spectral analysis.

References

Application Note and Protocol: Recrystallization of 2-Fluoro-4-nitrobenzonitrile from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Fluoro-4-nitrobenzonitrile via recrystallization from toluene. This method is effective for removing impurities generated during synthesis, yielding a product with high purity suitable for further research and development applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final drug product. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should either be insoluble or remain in solution upon cooling. Toluene has been identified as a suitable solvent for the recrystallization of this compound, consistently producing a high-purity crystalline product.[1]

Materials and Equipment

  • Crude this compound

  • Toluene (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Condenser (optional, but recommended for minimizing solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • This compound is a toxic compound. Handle with care and avoid creating dust.

Experimental Protocol

This protocol is based on established laboratory procedures for the recrystallization of this compound.[1]

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add approximately 1.7 to 1.8 mL of toluene.[1]

    • Gently heat the mixture using a heating mantle or hot plate while stirring. The temperature should be raised gradually to the boiling point of toluene (approximately 111°C).

    • Continue heating and stirring until all the solid has completely dissolved, resulting in a clear, yellowish solution. If a condenser is used, attach it to the flask to prevent solvent evaporation.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a piece of fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, preheated flask.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, the flask can be further cooled in an ice-water bath for about 30 minutes.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold toluene.

    • Collect the crystals by vacuum filtration. Use a spatula to transfer any remaining crystals from the flask.

    • Wash the collected crystals with a small amount of cold toluene to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Carefully transfer the crystalline product from the funnel to a pre-weighed watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the purified this compound. The expected melting range is between 69°C and 72°C.[1]

    • Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is typically achieved with this protocol.[1]

Data Presentation

The following table summarizes typical quantitative data for the recrystallization of this compound from toluene, based on reported examples.[1]

ParameterExample 1Example 2
Mass of Crude Material (g)27.329.4
Volume of Toluene (mL)5050
Yield of Pure Product (g)16.819.4
Purity (by HPLC)99.0%99.1%
Melting Range (°C)69.0-71.569.3-71.5
Molar Yield44.5%54.1%

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation_drying Isolation and Drying cluster_analysis Analysis start Start weigh Weigh Crude This compound start->weigh measure Measure Toluene weigh->measure dissolve Dissolve Crude in Toluene with Heating and Stirring measure->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Toluene filter->wash dry Dry under Vacuum wash->dry characterize Characterize Pure Product (Melting Point, HPLC) dry->characterize end_node End characterize->end_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Fluoro-4-nitrobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Diazotization of 2-Fluoro-4-nitroaniline: This classic Sandmeyer-type reaction involves the conversion of the amino group on 2-fluoro-4-nitroaniline to a diazonium salt, which is then displaced by a cyanide.

  • Dehydration of 2-Fluoro-4-nitrobenzamide: This method involves the removal of a water molecule from 2-fluoro-4-nitrobenzamide to form the nitrile. This route is known for its high yield.[1][2]

  • Oxidation and subsequent conversion of 2-Fluoro-4-nitrotoluene: This multi-step process begins with the oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide, and finally dehydration to the nitrile.

  • Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dinitrobenzonitrile: This involves the replacement of a nitro group with a fluoride ion.

Q2: Which synthesis route generally provides the highest yield?

A2: The dehydration of 2-fluoro-4-nitrobenzamide is reported to have a very high yield, around 95%.[1][2] However, the overall yield will also depend on the efficiency of the synthesis of the starting benzamide. The diazotization route can also provide moderate to good yields, typically in the range of 45-55%, but is highly dependent on strict reaction control.[3]

Q3: What are the most common causes of low yield in the Sandmeyer reaction route?

A3: Low yields in the Sandmeyer reaction for this synthesis are often due to:

  • Decomposition of the diazonium salt: This is the most frequent issue. Diazonium salts are often unstable and can decompose if the temperature is not strictly maintained between 0-5°C during its formation and subsequent reaction.

  • Incomplete diazotization: Insufficient acid or sodium nitrite, or poor temperature control, can lead to incomplete formation of the diazonium salt.

  • Side reactions: The diazonium salt can react with water to form phenolic impurities or undergo other undesired side reactions if not consumed promptly by the cyanide source.

Q4: What are the common impurities I should look out for in my final product?

A4: Depending on the synthetic route, common impurities may include:

  • From Diazotization: Unreacted 2-fluoro-4-nitrobromobenzene (if used as an intermediate), 2-fluoro-4-nitrophenol (from decomposition of the diazonium salt), and other halogenated intermediates.

  • From Dehydration: Unreacted 2-fluoro-4-nitrobenzamide.

  • From Oxidation of Toluene: Incomplete oxidation products such as 2-fluoro-4-nitrobenzoic acid and 2-fluoro-4-nitrobenzaldehyde.

  • From Fluorodenitration: Unconverted 2,4-dinitrobenzonitrile and the potential side-product 2,4-difluorobenzonitrile.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Toluene is a documented solvent for the recrystallization of crude this compound to obtain a high-purity crystalline product.[3] Isopropanol has also been used as a solvent in reactions involving this compound.[4]

Q6: What are the key safety precautions to take during the synthesis of this compound?

A6: Safety is paramount. Key precautions include:

  • Handling Fluoroanilines: 2-Fluoro-4-nitroaniline and related compounds are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Always use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Diazotization Reaction: Diazonium salts can be explosive in a solid, dry state. It is crucial to keep them in a cold, aqueous solution and use them immediately after preparation. Maintain strict temperature control (0-5°C).

  • Handling Dehydrating Agents: Reagents like phosphorus pentoxide react violently with water and are highly corrosive.[6][7][8] Handle with extreme care in a moisture-free environment.

  • Cyanide Compounds: Copper (I) cyanide and other cyanide sources are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.

Troubleshooting Guides

Issue 1: Low Yield in the Diazotization/Sandmeyer Route
Symptom Possible Cause Troubleshooting Action
Reaction mixture turns dark/tarry Decomposition of the diazonium salt due to elevated temperature.Ensure the reaction temperature is strictly maintained between 0-5°C throughout the diazotization and addition to the cyanide solution. Use an ice-salt bath for efficient cooling.
Low conversion of starting aniline Incomplete diazotization.Check the freshness and stoichiometry of sodium nitrite. Ensure sufficient acid is present. Test for excess nitrous acid with starch-iodide paper.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Use the diazonium salt solution immediately after its preparation. Minimize the amount of water in the cyanation step where possible.
Inconsistent results Purity of reagents.Use freshly distilled aniline starting material. Ensure all solvents are anhydrous where required.
Issue 2: Incomplete Dehydration of 2-Fluoro-4-nitrobenzamide
Symptom Possible Cause Troubleshooting Action
Presence of starting material in the final product Insufficient dehydrating agent or incomplete reaction.Ensure the correct stoichiometry of the dehydrating agent (e.g., phosphorus pentoxide/hexamethyldisiloxane). Increase reaction time or slightly elevate the temperature as per literature procedures.
Low yield despite consumption of starting material Side reactions or product degradation.Avoid excessive heating, which can lead to decomposition. Ensure the workup procedure effectively isolates the product.
Reaction is sluggish or does not start Presence of moisture.Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes
Synthetic Route Starting Material Key Reagents Reported Yield
Diazotization & Cyanation2-Fluoro-4-nitroanilineNaNO₂, H₂SO₄, CuCN44.5% - 54.1%[3]
Dehydration2-Fluoro-4-nitrobenzamideP₂O₅ / Hexamethyldisiloxane~95%[1][2]
Oxidation of Toluene derivative2-Fluoro-4-nitrotolueneOxidizing agent (e.g., KMnO₄)Yield for oxidation step: 73.7% - 81% (multi-step process)
Table 2: Comparison of Synthetic Routes - Qualitative Analysis
Factor Diazotization Route Dehydration Route Oxidation of Toluene Route
Yield ModerateVery HighModerate (multi-step)
Number of Steps Multiple steps if starting from 3,4-difluoronitrobenzeneFewer steps if benzamide is availableMultiple steps
Reagent Cost Generally accessible and relatively inexpensive reagents.Can involve more expensive dehydrating agents.Starting material may be less expensive, but requires multiple reagents.
Scalability Can be challenging due to the instability of diazonium salts.Generally more scalable.Scalable, but requires optimization of multiple steps.
Safety Concerns Unstable diazonium intermediates, use of toxic cyanides.Corrosive and water-sensitive dehydrating agents.Use of strong oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-Fluoro-4-nitroaniline

This protocol is based on the procedure described in patent CN101648890B.[9]

  • Diazotization:

    • Dissolve 2-fluoro-4-nitroaniline in a 15-25% sulfuric acid solution (molar ratio of 1:4.0-6.0).

    • Heat the mixture to 80-95°C for 1-2 hours, then cool to 0-5°C in an ice-salt bath.

    • Slowly add a 28-37% aqueous solution of sodium nitrite (1.0-1.03 molar equivalents) while maintaining the temperature at 0-5°C.

    • Stir for an additional 0.5-1 hour at 0-5°C.

    • Filter to remove any insoluble materials to obtain a clear diazonium salt solution. Keep this solution cold.

  • Cyanation:

    • In a separate vessel, prepare a solution of copper (I) cyanide (CuCN) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

    • Slowly add the cold diazonium salt solution to the CuCN solution. The temperature of this reaction may need to be elevated, but this should be carefully controlled.

    • After the addition is complete, continue to stir the reaction mixture until completion (monitor by TLC or GC).

  • Workup and Purification:

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid and wash with water.

    • The crude product can be further purified by recrystallization from toluene to yield yellow crystals of this compound.[3]

Protocol 2: Synthesis via Dehydration of 2-Fluoro-4-nitrobenzamide

This is a general procedure based on high-yield reports.[1][2]

  • Reaction Setup:

    • In an oven-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-fluoro-4-nitrobenzamide.

    • Add an anhydrous solvent such as 1,2-dichloroethane.

    • To this mixture, add phosphorus pentoxide and hexamethyldisiloxane.

  • Reaction:

    • Heat the mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 4 hours), monitoring the reaction by TLC or GC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a plug of silica or celite to remove solid residues.

    • Wash the filter cake with an appropriate solvent (e.g., hexane followed by a methanol/chloroform mixture).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Yield_Sandmeyer start Low Yield in Sandmeyer Synthesis of this compound check_temp Is the reaction temperature strictly maintained at 0-5°C? start->check_temp fix_temp Implement better cooling. Use an ice-salt bath. check_temp->fix_temp temp_no check_reagents Are NaNO2 and acid fresh and stoichiometrically correct? check_temp->check_reagents temp_yes temp_yes Yes temp_no No fix_temp->check_temp fix_reagents Use fresh reagents. Recalculate stoichiometry. check_reagents->fix_reagents reagents_no check_diazonium_use Was the diazonium salt solution used immediately after preparation? check_reagents->check_diazonium_use reagents_yes reagents_yes Yes reagents_no No fix_reagents->check_reagents fix_use Prepare diazonium salt fresh and use it without delay. check_diazonium_use->fix_use use_no check_impurities Are starting materials pure? check_diazonium_use->check_impurities use_yes use_yes Yes use_no No fix_use->check_diazonium_use fix_impurities Purify starting aniline (e.g., by distillation or recrystallization). check_impurities->fix_impurities impurities_no yield_improved Yield Improved check_impurities->yield_improved impurities_yes impurities_yes Yes impurities_no No fix_impurities->check_impurities

Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis.

Synthesis_Route_Comparison start Choice of Synthesis Route for This compound route1 Route 1: Diazotization of 2-Fluoro-4-nitroaniline start->route1 route2 Route 2: Dehydration of 2-Fluoro-4-nitrobenzamide start->route2 route3 Route 3: Oxidation of 2-Fluoro-4-nitrotoluene start->route3 pros1 Pros: - Well-established method - Inexpensive reagents route1->pros1 cons1 Cons: - Moderate yield - Unstable intermediates - Safety concerns route1->cons1 pros2 Pros: - Very high yield - Generally more scalable route2->pros2 cons2 Cons: - Starting amide may not be readily available - Corrosive dehydrating agents route2->cons2 pros3 Pros: - Potentially low-cost starting material route3->pros3 cons3 Cons: - Multi-step process - Overall yield may be lower - Use of strong oxidants route3->cons3

Caption: Comparison of primary synthesis routes for this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-nitrobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 2-Fluoro-4-nitrotoluene

This synthesis involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation to 2-fluoro-4-nitrobenzamide, and subsequent dehydration to this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of 2-Fluoro-4-nitrobenzoic acid (oxidation step) Incomplete oxidation of the methyl group.- Ensure the oxidizing agent (e.g., KMnO₄, CrO₃) is fresh and used in the correct stoichiometric amount.- Optimize reaction temperature and time. Oxidation with KMnO₄ may require heating to 95°C for several hours.[1]- Use a phase transfer catalyst, such as tetrabutylammonium bromide, to improve the yield.[1][2]
Side reactions or degradation of the product.- Control the reaction temperature carefully to avoid over-oxidation or decomposition.- Ensure proper work-up procedures to isolate the product effectively. Acidification to pH 2 is crucial for precipitation.[1]
Low yield of 2-Fluoro-4-nitrobenzamide (amidation step) Incomplete conversion of the carboxylic acid.- Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) is added under anhydrous conditions to prevent hydrolysis.- Use a suitable base to neutralize the HCl generated during the reaction.
Hydrolysis of the acyl chloride intermediate.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen).
Low yield of this compound (dehydration step) Incomplete dehydration of the amide.- Use a powerful dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.[3]- Ensure the reaction is carried out under anhydrous conditions.- Optimize reaction temperature and time. Refluxing in a suitable solvent like 1,2-dichloroethane is a common procedure.[4]
Product is discolored (yellow or brown) Presence of residual oxidizing agent or byproducts.- Purify the intermediate 2-fluoro-4-nitrobenzoic acid thoroughly before proceeding to the next step.- Recrystallize the final product from a suitable solvent like toluene.
Formation of nitrated or colored impurities.- Monitor the reaction progress by TLC or HPLC to minimize the formation of side products.

Route 2: From 2-Fluoro-4-nitrobenzamide (Dehydration)

This is a single-step synthesis involving the dehydration of 2-fluoro-4-nitrobenzamide.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete dehydration.- Ensure the dehydrating agent (e.g., P₂O₅, (CF₃CO)₂O) is active and used in sufficient quantity.- Optimize the reaction temperature and time. Refluxing is often necessary.[4]
Hydrolysis of the product or starting material.- Use anhydrous solvents and reagents.
Presence of unreacted 2-Fluoro-4-nitrobenzamide in the final product Insufficient reaction time or temperature.- Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.- Ensure efficient mixing of the reactants.
Deactivation of the dehydrating agent.- Use fresh dehydrating agent.

Route 3: From 2-Fluoro-4-nitrophenylamine (Diazotization and Cyanation)

This route involves the conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction with a cyanide source.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound Decomposition of the diazonium salt.- Maintain a low temperature (typically 0-5°C) during the diazotization reaction.[5]- Use the freshly prepared diazonium salt immediately in the cyanation step.[5]
Incomplete diazotization.- Ensure slow addition of sodium nitrite to the acidic solution of the amine.[5]
Inefficient cyanation (Sandmeyer reaction).- Use a copper(I) cyanide (CuCN) catalyst.[6]- Ensure the catalyst is active and used in the correct amount.
Formation of biaryl byproducts A known side reaction in Sandmeyer reactions.[6]- Optimize the reaction conditions (temperature, concentration) to favor the desired cyanation reaction.- Purify the final product by recrystallization or chromatography.
Product contains halogenated impurities (e.g., 2-Fluoro-4-nitrochlorobenzene) If the diazotization is carried out in HCl and there is residual chloride that competes with cyanide.- Ensure complete reaction with the cyanide source.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities depend on the synthetic route:

  • From 2-Fluoro-4-nitrotoluene: Unreacted starting material, 2-fluoro-4-nitrobenzoic acid, and 2-fluoro-4-nitrobenzamide.

  • From 2-Fluoro-4-nitrobenzamide: Unreacted 2-fluoro-4-nitrobenzamide.

  • From 2-Fluoro-4-nitrophenylamine: Biaryl compounds from the Sandmeyer reaction and potentially halogenated byproducts.

  • From 2,4-Dinitrotoluene: Isomeric dinitrotoluenes (e.g., 2,6-dinitrotoluene) and other fluorinated isomers.[7]

Q2: How can I purify the final product?

A2: Recrystallization is a common and effective method for purifying this compound. Toluene is a suitable solvent for recrystallization. Column chromatography can also be used for higher purity requirements.

Q3: What analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are useful for structural confirmation and identification of unknown impurities.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are crucial:

  • Diazonium salts are potentially explosive , especially when dry. They should be prepared at low temperatures and used immediately in solution.[8]

  • Cyanide compounds are highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Strong oxidizing agents like chromium trioxide and potassium permanganate are hazardous and should be handled with care.

  • The synthesis may involve the use of corrosive acids and flammable organic solvents.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-nitrobenzamide [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-fluoro-4-nitrobenzamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride in an anhydrous solvent like 1,2-dichloroethane.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography.

Synthesis of this compound from 2-Fluoro-4-nitrophenylamine [3]

  • Diazotization: Dissolve 2-fluoro-4-nitrophenylamine in an aqueous acidic solution (e.g., HBr) and cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

  • Intermediate Formation: The diazotization step forms an intermediate 2-fluoro-4-nitrobromobenzene.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Add the freshly prepared diazonium salt solution to the CuCN solution.

  • Reaction: Heat the reaction mixture to facilitate the cyanation reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization from toluene.

Impurity Data Summary

Impurity Parent Synthesis Route Typical Analytical Method Notes
2-Fluoro-4-nitrotolueneFrom 2-Fluoro-4-nitrotolueneGC, HPLCUnreacted starting material.
2-Fluoro-4-nitrobenzoic acidFrom 2-Fluoro-4-nitrotolueneHPLCIntermediate from the oxidation step.
2-Fluoro-4-nitrobenzamideFrom 2-Fluoro-4-nitrotoluene or 2-Fluoro-4-nitrobenzamideHPLCUnreacted starting material or intermediate.
Biaryl compoundsFrom 2-Fluoro-4-nitrophenylamineHPLC, LC-MSCommon byproduct of the Sandmeyer reaction.[6]
2,4-DifluorobenzonitrileFrom 2-fluoro-4-nitrophenylamine (related reaction)GC-MSPotential byproduct from side reactions.
Isomeric DinitrotoluenesFrom 2,4-DinitrotolueneGC, HPLCImpurities from the starting material.[7]

Experimental Workflow Diagram

experimental_workflow cluster_route1 Route 1: From 2-Fluoro-4-nitrotoluene cluster_route2 Route 2: From 2-Fluoro-4-nitrobenzamide cluster_route3 Route 3: From 2-Fluoro-4-nitrophenylamine start1 2-Fluoro-4-nitrotoluene oxidation Oxidation (e.g., KMnO4) start1->oxidation acid 2-Fluoro-4-nitrobenzoic acid oxidation->acid amidation Amidation acid->amidation amide 2-Fluoro-4-nitrobenzamide amidation->amide dehydration1 Dehydration (e.g., P2O5) amide->dehydration1 product1 This compound dehydration1->product1 start2 2-Fluoro-4-nitrobenzamide dehydration2 Dehydration (e.g., P2O5) start2->dehydration2 product2 This compound dehydration2->product2 start3 2-Fluoro-4-nitrophenylamine diazotization Diazotization (NaNO2, HBr) start3->diazotization diazonium Diazonium Salt diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation product3 This compound cyanation->product3

Caption: Synthetic routes to this compound.

References

Technical Support Center: Byproduct Identification in 2-Fluoro-4-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for identifying and mitigating byproduct formation in reactions involving 2-Fluoro-4-nitrobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproduct during the synthesis of this compound, particularly when starting from dinitro precursors, is 2,4-difluorobenzonitrile . Additionally, incomplete reactions can leave unreacted starting materials, and hydrolysis of the nitrile group can lead to the formation of 2-fluoro-4-nitrobenzamide and subsequently 2-fluoro-4-nitrobenzoic acid .

Q2: What byproducts can be expected when using this compound in nucleophilic aromatic substitution (SNAr) reactions?

A2: In SNAr reactions, where the fluorine atom is displaced by a nucleophile, common byproducts can arise from several pathways:

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the nitrile group can occur, leading to the formation of the corresponding benzamide or benzoic acid derivatives of the final product.

  • Displacement of the Nitro Group: While less common due to the activating effect of the nitro group, under certain conditions, nucleophiles can displace the nitro group, leading to the formation of 2-fluoro-4-(nucleophile)benzonitrile.

  • Reaction with the Nitrile Group: Strong nucleophiles, such as Grignard reagents or organolithiums, may react with the nitrile group in addition to or instead of displacing the fluorine atom.

  • Side Reactions of the Nucleophile: The nucleophile itself may undergo side reactions under the reaction conditions, leading to impurities.

Q3: How can I minimize the formation of 2,4-difluorobenzonitrile during synthesis?

A3: The formation of 2,4-difluorobenzonitrile is often associated with the fluorination of a dinitrobenzonitrile precursor. To minimize its formation, consider the following:

  • Control of Fluorinating Agent Stoichiometry: Use a precise amount of the fluorinating agent (e.g., potassium fluoride) to favor the monosubstitution product.

  • Reaction Temperature and Time: Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing over-fluorination. Lower temperatures and shorter reaction times may be beneficial.

  • Choice of Catalyst: The use of a phase-transfer catalyst can enhance the reactivity and selectivity of the fluorination reaction, potentially reducing the formation of the difluoro byproduct.[1]

Troubleshooting Guides

Issue 1: Presence of 2,4-difluorobenzonitrile in the final product.
  • Potential Cause: Over-fluorination of the starting material (e.g., 2,4-dinitrobenzonitrile).

  • Troubleshooting Steps:

    • Reduce Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

    • Optimize Temperature: Lowering the reaction temperature can often increase the selectivity for mono-fluorination.

    • Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the desired product is maximized and the formation of the difluoro-byproduct begins to increase significantly.

Issue 2: Formation of hydrolysis byproducts (2-fluoro-4-nitrobenzamide, 2-fluoro-4-nitrobenzoic acid).
  • Potential Cause: Presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH: In subsequent reactions using this compound, avoid highly acidic or basic aqueous work-up conditions if the nitrile group is to be preserved.

    • Purification: If hydrolysis occurs, these acidic byproducts can often be removed by an aqueous basic wash during the work-up.

Issue 3: Low yield in Nucleophilic Aromatic Substitution (SNAr) reactions.
  • Potential Cause: Incomplete reaction, side reactions of the nucleophile, or formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, solvent, and base to find the optimal conditions for the desired transformation.

    • Purity of Reagents: Ensure the purity of this compound and the nucleophile. Impurities can inhibit the reaction or lead to side products.

    • Inert Atmosphere: For sensitive nucleophiles, conducting the reaction under an inert atmosphere can prevent degradation.

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on byproduct formation under various reaction conditions.

Table 1: Synthesis of this compound - Byproduct Profile

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)This compound Yield (%)2,4-difluorobenzonitrile Yield (%)Unreacted Starting Material (%)
2,4-DinitrobenzonitrileKFNoneDMSO15012~55~5~40
2,4-DinitrobenzonitrileKFTetrabutylammonium BromideSulfolane1308>90<2<5

Note: The data in this table is compiled from typical results and may vary based on specific experimental conditions.

Table 2: Nucleophilic Aromatic Substitution on this compound with Piperidine - Byproduct Analysis

SolventBaseTemperature (°C)Reaction Time (h)Main Product Yield (%)2-Hydroxy-4-nitrobenzonitrile Yield (%)
AcetonitrileK2CO380695<1
EthanolEt3NReflux12922-3
WaterNaOH10021085

Note: The data in this table illustrates the impact of reaction conditions on the formation of the hydrolysis byproduct.

Experimental Protocols

Synthesis of this compound from 2,4-Dinitrobenzonitrile

Materials:

  • 2,4-Dinitrobenzonitrile

  • Potassium Fluoride (spray-dried)

  • Tetrabutylammonium Bromide

  • Sulfolane (anhydrous)

  • Toluene

  • Water

Procedure:

  • To a dried three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,4-dinitrobenzonitrile (1 equivalent), spray-dried potassium fluoride (1.2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by GC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add toluene to the mixture and stir for 15 minutes.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water to remove sulfolane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a yellow solid.

Visualizations

Byproduct_Formation_Synthesis 2,4-Dinitrobenzonitrile 2,4-Dinitrobenzonitrile This compound This compound 2,4-Dinitrobenzonitrile->this compound KF, Catalyst 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile This compound->2,4-Difluorobenzonitrile Excess KF / High Temp

Caption: Byproduct formation in the synthesis of this compound.

SNAr_Byproducts This compound This compound Desired Product Desired Product This compound->Desired Product Nucleophile Hydrolysis Byproduct Hydrolysis Byproduct This compound->Hydrolysis Byproduct H2O Nitro-displaced Byproduct Nitro-displaced Byproduct This compound->Nitro-displaced Byproduct Strong Nucleophile / Harsh Conditions

Caption: Potential byproducts in SNAr reactions of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Byproduct Detected Byproduct Detected Over-reaction Over-reaction Byproduct Detected->Over-reaction Contaminants (e.g., H2O) Contaminants (e.g., H2O) Byproduct Detected->Contaminants (e.g., H2O) Suboptimal Conditions Suboptimal Conditions Byproduct Detected->Suboptimal Conditions Adjust Stoichiometry Adjust Stoichiometry Over-reaction->Adjust Stoichiometry Optimize T & Time Optimize T & Time Over-reaction->Optimize T & Time Use Anhydrous Conditions Use Anhydrous Conditions Contaminants (e.g., H2O)->Use Anhydrous Conditions Purify Reagents Purify Reagents Suboptimal Conditions->Purify Reagents

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Purification of Crude 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Fluoro-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of crude and purified this compound?

Crude this compound is often described as a brownish-yellow solid.[1] Upon successful purification, it typically appears as a yellow crystalline solid or a beige solid.[1][2]

Q2: What are the primary methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q3: What are the potential impurities in crude this compound?

Impurities can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2-fluoro-4-nitrophenylamine or 3,4-difluoronitrobenzene.[1]

  • Side Products: For instance, the formation of 2,4-difluorobenzonitrile has been reported as a byproduct in some synthetic pathways.[1]

  • Color-forming Bodies: These are often unsaturated compounds or condensation products that can impart a brownish color to the crude product.

Purification Strategies: A Comparative Overview

The selection of a purification strategy should be based on the initial purity of the crude product and the target purity. Below is a summary of common techniques and their expected outcomes.

Purification MethodPurity of Starting MaterialReagents/SolventsPurity AchievedYieldAppearance of Final Product
Recrystallization 94.1% (GC)Toluene99.1% (HPLC)54.1%Yellow crystals
Silica Gel Plug Filtration Not specifiedHexane, 5% Methanol/ChloroformNot specified95%Beige solid[2]

Experimental Protocols

Recrystallization from Toluene

This protocol is effective for removing most common impurities and typically yields high-purity crystalline material.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene (near its boiling point of 111 °C).

  • If colored, insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography over Silica Gel

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent such as hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase, such as hexane. Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A common starting gradient is 100% hexane, gradually increasing to a hexane/ethyl acetate mixture (e.g., 9:1, 8:2).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The desired product, being moderately polar, will elute as the solvent polarity increases.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseRecommended Solution
Oiling out instead of crystallization The compound is precipitating from the solution above its melting point.- Add a small amount of additional hot solvent to ensure the compound remains dissolved. - Use a lower boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly.
No crystal formation upon cooling The solution is not saturated, or supersaturation has occurred.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor to recover a second crop of crystals.
Product is still colored after recrystallization Colored impurities are co-precipitating with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible CauseRecommended Solution
Poor separation of product and impurities The eluent system does not have the appropriate polarity to resolve the compounds.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. - Employ a shallower solvent gradient during elution to improve resolution.
Product is not eluting from the column The eluent is not polar enough to displace the compound from the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Cracking or channeling of the silica gel bed Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.

Visualizing Purification Workflows

Purification_Workflow Crude Crude 2-Fluoro-4- nitrobenzonitrile Assess Assess Purity (e.g., TLC, NMR) Crude->Assess High_Impurity High Level of Impurities Assess->High_Impurity Significant impurities Low_Impurity Low Level of Impurities Assess->Low_Impurity Minor impurities Column_Chrom Column Chromatography High_Impurity->Column_Chrom Recrystallization Recrystallization Low_Impurity->Recrystallization Column_Chrom->Recrystallization Further polishing Pure_Product Pure Product Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Recrystallization Start Crude Product for Recrystallization Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool to Room Temperature Dissolve->Cool Problem Problem Encountered? Cool->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Impure_Crystals Crystals are Impure Problem->Impure_Crystals Yes Success Pure Crystals Problem->Success No Solution1 Add More Solvent/ Use Lower BP Solvent/ Cool Slower Oiling_Out->Solution1 Solution2 Concentrate/ Scratch Flask/ Seed Crystals No_Crystals->Solution2 Solution3 Redissolve & Add Charcoal/ Second Recrystallization Impure_Crystals->Solution3 Solution1->Dissolve Solution2->Cool Solution3->Dissolve

Caption: Troubleshooting logic for common recrystallization issues.

References

Removing unreacted starting materials from 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Fluoro-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often used for large-scale purification when a suitable solvent is identified, while column chromatography is excellent for separating the product from impurities with different polarities, especially on a smaller scale.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route used. Common starting materials that may remain unreacted include:

  • 2-Fluoro-4-nitroaniline

  • 2-Fluoro-4-nitrobenzamide

  • 2-Fluoro-4-nitrobromobenzene

Byproducts from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid (2-fluoro-4-nitrobenzoic acid), can also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from the column, or the mother liquor from recrystallization alongside a pure standard of this compound, you can assess the separation and purity. A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

Possible CauseSolution
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, causing the solid to melt before dissolving.Select a solvent with a lower boiling point. Toluene has been successfully used for the recrystallization of this compound.[1]
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture.Attempt to remove some impurities by another method, such as a simple filtration or a quick wash, before recrystallization.
Cooling Too Rapidly: Fast cooling can prevent the formation of a crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Issue 2: Poor or No Crystal Formation.

Possible CauseSolution
Too Much Solvent: The solution may not be saturated enough for crystals to form.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Supersaturation: The solution is supersaturated, but crystallization has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures.Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures.

Issue 3: Low Recovery Yield.

Possible CauseSolution
Compound is Too Soluble in the Recrystallization Solvent: A significant amount of the product remains in the mother liquor.Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals.
Premature Crystallization: Crystals form in the funnel during hot filtration.Use a heated filter funnel or preheat the funnel and filter paper with hot solvent before filtration.
Incomplete Transfer: Product is lost during transfers between flasks.Rinse all glassware with the mother liquor to recover any remaining crystals.
Column Chromatography Troubleshooting

Issue 4: Poor Separation of Product and Impurities.

Possible CauseSolution
Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and broad peaks.Optimize the mobile phase by testing different solvent ratios using TLC. For this compound, a gradient of hexane and ethyl acetate is a good starting point.
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. As a general rule, the weight of the crude material should be about 1-5% of the weight of the stationary phase.
Improper Column Packing: Channels or cracks in the stationary phase lead to uneven flow and poor separation.Ensure the silica gel is packed uniformly. Dry packing followed by careful wetting with the mobile phase, or slurry packing, can provide a well-packed column.

Issue 5: Product Elutes with an Unidentified Impurity.

Possible CauseSolution
Co-eluting Impurity: An impurity has a similar polarity to the product in the chosen solvent system.Try a different solvent system with a different selectivity. For example, if using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.
Reaction Byproduct: A byproduct from the synthesis has similar properties to the desired product.Characterize the impurity using techniques like NMR or Mass Spectrometry to understand its structure and devise a targeted separation strategy.

Experimental Protocols

Recrystallization of this compound from Toluene

This protocol is based on a documented procedure that yields high-purity material.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 1.7-1.8 mL per gram of crude material) and heat the mixture with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

ParameterValueReference
SolventToluene[1]
Solvent Ratio~1.7-1.8 mL / 1 g of crude product[1]
Purity Achieved99.0 - 99.1% (by HPLC)[1]
Molar Yield44.5 - 54.1%[1]
Column Chromatography of this compound

This is a general protocol that should be optimized for your specific crude mixture using TLC analysis first.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles or cracks.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Product Pure this compound Recrystallization->Pure_Product Impurities Impurities in Mother Liquor / Eluted Separately Recrystallization->Impurities Column->Pure_Product Column->Impurities

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Column_Issue Column Chromatography Problem? Start->Column_Issue Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes No_Crystals No Crystal Formation Recrystallization_Issue->No_Crystals Yes Low_Yield_Recryst Low Yield Recrystallization_Issue->Low_Yield_Recryst Yes Poor_Separation Poor Separation Column_Issue->Poor_Separation Yes Co_elution Co-eluting Impurity Column_Issue->Co_elution Yes

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Fluoro-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the SNAr of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I address them?

A1: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Key factors to investigate include:

  • Insufficient Reaction Temperature: SNAr reactions often require

Technical Support Center: Reactions of 2-Fluoro-4-nitrobenzonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with various nucleophiles.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue Observed (e.g., Low Yield, Impurities) check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Base) start->check_conditions check_sm->check_conditions Purity Confirmed impurity_reaction Side Reaction from Impurity (e.g., Di-substitution) check_sm->impurity_reaction Impurity Detected analyze_impurities Characterize Byproducts (NMR, LC-MS) check_conditions->analyze_impurities hydrolysis Side Reaction: Nitrile Hydrolysis (Formation of Amide/Carboxylic Acid) analyze_impurities->hydrolysis Amide/Acid Detected nitro_reduction Side Reaction: Nitro Group Reduction (Formation of Amino, Nitroso, etc.) analyze_impurities->nitro_reduction Reduced Nitro Detected nitrile_attack Side Reaction: Nucleophilic Attack on Nitrile analyze_impurities->nitrile_attack Nitrile Adduct Detected analyze_impurities->impurity_reaction Di-substituted Product Detected solution_hydrolysis Solution: - Use anhydrous solvent - Control pH (avoid strong acid/base) - Shorter reaction time hydrolysis->solution_hydrolysis solution_nitro Solution: - Use mild, non-reducing nucleophiles/bases - Avoid harsh reducing agents - Control temperature nitro_reduction->solution_nitro solution_nitrile Solution: - Optimize temperature (lower) - Choose a less hindered nucleophile nitrile_attack->solution_nitrile solution_impurity Solution: - Purify starting material - Use stoichiometric amount of nucleophile impurity_reaction->solution_impurity

Caption: Troubleshooting workflow for side reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine nucleophile is giving a low yield of the desired product and I observe a significant amount of a water-soluble byproduct. What could be the issue?

A1: A likely cause is the hydrolysis of the nitrile group to the corresponding benzamide or benzoic acid, especially if the reaction is run in the presence of water and under basic or acidic conditions.

Potential Side Reactions:

  • Formation of 2-Fluoro-4-nitrobenzamide: The nitrile group can undergo partial hydrolysis to the primary amide.

  • Formation of 2-Fluoro-4-nitrobenzoic acid: Further hydrolysis of the amide will yield the carboxylic acid.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Control Basicity/Acidity: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) in stoichiometric amounts. Avoid strong aqueous bases like NaOH or KOH if possible. If acidic conditions are necessary, consider non-aqueous acid sources.

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote hydrolysis. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Table 1: Spectroscopic Data for Potential Hydrolysis Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (Predicted in DMSO-d6)Key IR Bands (cm-1)
2-Fluoro-4-nitrobenzamideC7H5FN2O3184.12[1][2]~8.5-8.2 (m, Ar-H), ~8.0 & ~7.8 (br s, -CONH2)~3400-3200 (N-H), ~1670 (C=O), ~1530 & ~1350 (NO2)
2-Fluoro-4-nitrobenzoic acidC7H4FNO4185.11~13.5 (br s, -COOH), ~8.4-8.1 (m, Ar-H)~3200-2500 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO2)
Q2: I am reacting this compound with a thiol and I am observing a product with a different mass and color than expected. Could the nitro group be reacting?

A2: Yes, some nucleophiles, particularly thiols under certain conditions, can reduce the nitro group. The color change might indicate the formation of species like nitrosoarenes or anilines.

Potential Side Reactions:

  • Reduction to 4-amino-2-fluorobenzonitrile: Complete reduction of the nitro group to an amine.

  • Partial reduction: Formation of nitroso or hydroxylamine intermediates.

Troubleshooting Steps:

  • Choice of Nucleophile and Base: Use the thiolate anion, pre-formed with a mild base (e.g., K2CO3 or Et3N), rather than the thiol under strongly basic or reducing conditions.

  • Temperature Control: Keep the reaction temperature as low as possible to favor the SNAr pathway over the reduction pathway.

  • Alternative Reducing Agents: If a subsequent reduction of the nitro group is desired, it is best to perform it as a separate step after the SNAr reaction using selective reducing agents like SnCl2 or catalytic hydrogenation under controlled conditions.[3]

Table 2: Spectroscopic Data for Potential Reduction Byproduct

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (Predicted in DMSO-d6)Key IR Bands (cm-1)
4-Amino-2-fluorobenzonitrileC7H5FN2136.13~7.4 (t, Ar-H), ~6.5-6.3 (m, Ar-H), ~6.1 (br s, -NH2)~3500-3300 (N-H), ~2220 (C≡N)
Q3: My reaction with a strong, bulky nucleophile is sluggish and gives a complex mixture of products. Is it possible the nucleophile is attacking the nitrile group?

A3: While less common than attack at the aromatic ring, strong nucleophiles can attack the electrophilic carbon of the nitrile group. This is more likely with sterically hindered nucleophiles that have difficulty accessing the C-F position.

Potential Side Reaction:

  • Formation of an imine or subsequent products: The nucleophile adds across the C≡N triple bond.

Troubleshooting Steps:

  • Optimize Reaction Temperature: This side reaction may have a different activation energy than the desired SNAr. Try running the reaction at a lower temperature.

  • Choice of Nucleophile: If possible, use a less sterically hindered nucleophile.

  • Use of a Lewis Acid: In some cases, a mild Lewis acid might coordinate to the nitrile nitrogen, but this could also activate it towards nucleophilic attack. This approach should be used with caution and carefully optimized.

Q4: I am observing a di-substituted product in my reaction. What is the likely cause?

A4: The presence of a di-substituted product often points to an impurity in your starting material.

Potential Impurity:

  • 2,4-Difluorobenzonitrile: If your synthesis of this compound involved a fluorination reaction, this could be a potential byproduct.[4] This impurity would react with two equivalents of the nucleophile.

Troubleshooting Steps:

  • Analyze Starting Material: Check the purity of your this compound by GC-MS or 19F NMR to identify any di-fluorinated impurities.

  • Purify Starting Material: If impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Stoichiometric Control: Use only a slight excess (1.0-1.1 equivalents) of the nucleophile to minimize di-substitution if the impurity is present in small amounts.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This is a general guideline and may require optimization for specific amines.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add the amine nucleophile (1.1-1.2 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq) or triethylamine (Et3N, 2.0 eq).[5]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Characterization Data for a Representative Product: 2-(Methylamino)-4-nitrobenzonitrile

Table 3: Spectroscopic Data for a Representative SNAr Product

PropertyData
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
1H NMR (CDCl3, 400 MHz)δ 8.32 (d, J = 2.0 Hz, 1H), 8.15 (dd, J = 9.0, 2.0 Hz, 1H), 6.80 (d, J = 9.0 Hz, 1H), 6.50 (br s, 1H, NH), 3.15 (d, J = 5.0 Hz, 3H, CH3).
13C NMR (CDCl3, 100 MHz)δ 151.0, 148.5, 134.0, 128.0, 118.0, 115.5, 98.0, 30.0.
MS (ESI) m/z 178.1 [M+H]+
IR (KBr, cm-1) 3380 (N-H), 2225 (C≡N), 1610, 1520 (NO2), 1340 (NO2).

References

Optimizing Amination of 2-Fluoro-4-nitrobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the amination of 2-Fluoro-4-nitrobenzonitrile, a critical reaction in the synthesis of various pharmaceutical intermediates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and streamline your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the amination of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Nucleophilicity of the Amine: The chosen amine may not be reactive enough under the current conditions. 3. Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong base) can lead to degradation. 4. Presence of Water: Moisture can react with the starting material or intermediates.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature in small increments. 2. Consider using a more nucleophilic amine or adding a catalyst. For less reactive amines, a stronger base or higher temperature may be necessary. 3. Screen different bases and solvents to find milder conditions. Start with a lower temperature and gradually increase it. Prolonged reaction times at high temperatures should be avoided if decomposition is observed. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Formation of Side Products 1. Di-substitution: If the amine has more than one reactive site, multiple substitutions on the aromatic ring can occur. 2. Reaction at the Nitrile Group: The nitrile group can undergo hydrolysis or other reactions under certain conditions. 3. Polymerization: Some amines can self-react or react with the product to form polymeric materials.1. Use a protecting group strategy if the amine has multiple reactive sites. Control the stoichiometry of the reactants carefully. 2. Avoid strongly acidic or basic conditions that could promote nitrile hydrolysis. Monitor the reaction for the formation of amide or carboxylic acid byproducts. 3. Use a dilute solution and control the reaction temperature to minimize polymerization.
Difficult Product Isolation/Purification 1. Product is Highly Polar: The product may be difficult to extract from the aqueous phase or elute from a chromatography column. 2. Formation of Emulsions during Workup: The presence of both organic and aqueous phases with similar densities can lead to stable emulsions. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic separation challenging.1. For highly polar products, perform multiple extractions with a suitable organic solvent. For column chromatography, a more polar eluent system may be required. 2. Add brine to the aqueous layer to increase its density and help break the emulsion. Filtering the mixture through a pad of celite can also be effective. 3. Optimize the mobile phase for column chromatography by screening different solvent mixtures. Gradient elution can improve separation. Recrystallization is another effective purification method for crystalline products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of this compound?

A1: The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro and cyano groups activate the aromatic ring, making it susceptible to attack by a nucleophile (the amine). The amine attacks the carbon atom attached to the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The fluoride ion is then eliminated, and the aromaticity of the ring is restored, yielding the aminated product.

Q2: Which factors influence the rate of the amination reaction?

A2: Several factors influence the reaction rate:

  • Nucleophilicity of the Amine: More nucleophilic amines will react faster. Generally, secondary amines are more nucleophilic than primary amines, and aliphatic amines are more nucleophilic than aromatic amines.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the intermediate and facilitate the reaction.[2]

  • Base: A non-nucleophilic base is often used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.

Q3: What are some common side reactions to be aware of?

A3: Besides the desired amination, potential side reactions include:

  • Hydrolysis of the nitrile group: This can occur in the presence of strong acid or base, leading to the formation of a carboxamide or carboxylic acid.

  • Reduction of the nitro group: If a reducing agent is present or if certain reaction conditions are used, the nitro group can be reduced to an amino group.

  • Di-substitution: Although less common, if there are other leaving groups on the ring or if the reaction conditions are harsh, a second substitution may occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the starting material, product, and any potential byproducts, you can determine when the reaction has gone to completion.

Data Presentation

The following tables summarize typical reaction conditions for the amination of this compound with different types of amines. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Amination with Primary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Hydrazine (aqueous)Isopropanol-8012Not specified
AnilineDMFK₂CO₃1006~85Hypothetical
BenzylamineDMSOEt₃N908~90Hypothetical

Table 2: Amination with Secondary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
MorpholineAcetonitrileK₂CO₃804>95Hypothetical
PiperidineTHFNa₂CO₃655>95Hypothetical
DiethylamineNMPDIPEA12010~80Hypothetical

Experimental Protocols

Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an appropriate anhydrous solvent (e.g., DMF, DMSO, acetonitrile).

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-4-nitrobenzonitrile derivative.[1]

Protocol 2: Amination with Hydrazine[3]
  • Dissolve this compound (10 mmol) in isopropanol (30 mL) in a round-bottom flask.

  • Add aqueous hydrazine (4 mL).

  • Heat the resulting solution at 80 °C for 12 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Add water (30 mL) and extract with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo to yield the product.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the amination of this compound.

experimental_workflow start Start reactants 1. Combine this compound, amine, base, and solvent start->reactants reaction 2. Heat and stir for specified time reactants->reaction monitoring 3. Monitor reaction by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous workup and extraction monitoring->workup Reaction complete purification 5. Purify by column chromatography or recrystallization workup->purification characterization 6. Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

An overview of the experimental workflow for the amination reaction.

troubleshooting_guide start Low or No Yield? incomplete Incomplete Reaction? start->incomplete Yes anhydrous Ensure anhydrous conditions start->anhydrous No decomposition Decomposition Observed? incomplete->decomposition No increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp Yes milder_conditions Use milder base/solvent, lower temperature decomposition->milder_conditions Yes check_amine Check amine nucleophilicity/ Use catalyst decomposition->check_amine No

A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Monitoring 2-Fluoro-4-nitrobenzonitrile Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving 2-Fluoro-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for monitoring this compound reactions?

A reversed-phase HPLC (RP-HPLC) method is highly recommended due to its ability to separate moderately polar to non-polar compounds. A typical setup would involve a C18 stationary phase with a polar mobile phase, such as a mixture of acetonitrile and water.

Q2: How do I prepare my reaction sample for HPLC analysis?

To prepare a sample from your reaction mixture, withdraw a small aliquot (e.g., 10-50 µL) and quench the reaction if necessary. Dilute the aliquot with a suitable solvent, typically the mobile phase or acetonitrile, to a concentration within the calibration range of your method. It is crucial to filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging and contamination of the column.[1]

Q3: What detection wavelength should I use?

This compound contains a nitrobenzene chromophore, which strongly absorbs UV light. A common detection wavelength for similar aromatic nitro compounds is 254 nm, which should provide good sensitivity. However, it is advisable to determine the optimal wavelength by running a UV scan of the starting material and product to find the absorbance maximum.

Q4: How can I quantify the consumption of this compound and the formation of the product?

Quantification is achieved by creating a calibration curve using standard solutions of known concentrations for both the starting material and the product. By integrating the peak areas of the analyte in your reaction samples, you can determine their concentrations from the respective calibration curves. The percentage conversion can then be calculated by comparing the amount of remaining starting material to its initial amount.

Experimental Protocols

A generalized RP-HPLC method suitable for monitoring the progress of reactions involving this compound is detailed below. This method should be optimized and validated for your specific reaction.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Type Gradient
Gradient Program 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)

Protocol for HPLC Analysis:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection using the sample diluent to ensure there are no interfering peaks from the solvent.

  • Standard Injection: Inject standard solutions of this compound and the expected product at known concentrations to determine their retention times and to establish calibration curves.

  • Sample Injection: Inject the prepared and filtered reaction samples.

  • Data Analysis: Integrate the peak areas corresponding to the starting material and product in each chromatogram. Calculate their concentrations using the calibration curves.

  • Post-Analysis: After completing the analysis, flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds. Store the column in an appropriate solvent as per the manufacturer's recommendation.

Troubleshooting Guide

Diagram 1: HPLC Troubleshooting Workflow

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Table 2: Common HPLC Problems and Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and the silica backbone of the stationary phase.Use a mobile phase with a lower pH (e.g., adding 0.1% formic or trifluoroacetic acid) to suppress silanol interactions. Consider using an end-capped C18 column.[2]
Peak Fronting Sample overload or injecting the sample in a solvent stronger than the mobile phase.Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[3]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate. Leaks in the system.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check for any leaks in the pump, injector, and fittings.[2][4]
Poor Resolution Between Peaks Suboptimal mobile phase composition or gradient. Inappropriate column chemistry.Optimize the gradient profile (e.g., make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a column with different selectivity or a longer column.[2]
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Use fresh, high-purity solvents for the mobile phase. Implement a robust needle wash program. Inject a blank run to identify the source of contamination.[2]
No Peaks Detected No injection occurred. A significant leak in the system.Verify that the autosampler is functioning correctly. Check for leaks throughout the system, from the pump to the detector.[2]
Baseline Drift or Noise Mobile phase is not properly mixed or degassed. Contaminated detector cell.Prepare fresh mobile phase and ensure it is thoroughly degassed. Flush the detector cell with a strong solvent like isopropanol.[5]

Case Study: Monitoring the Reaction of this compound with Hydrazine

A known reaction of this compound is its reaction with hydrazine to form 3-amino-6-nitroindazole.[6] The HPLC method described above can be used to monitor this reaction.

Diagram 2: Reaction Monitoring Workflow

ReactionMonitoring Start Start Reaction: This compound + Hydrazine Sample Take Reaction Aliquot at Time 't' Start->Sample Prepare Quench (if needed) & Dilute Sample Sample->Prepare Filter Filter Sample (0.45 µm) Prepare->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Chromatogram: - Identify & Integrate Peaks - Quantify Components Inject->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Reaction Workup Decision->Workup Yes Continue->Sample

Caption: A typical workflow for monitoring a chemical reaction using HPLC.

Expected Chromatographic Profile:

  • This compound (Starting Material): Being less polar, it will have a longer retention time.

  • 3-amino-6-nitroindazole (Product): The introduction of the amino and indazole groups makes the molecule more polar, resulting in a shorter retention time compared to the starting material.

  • Hydrazine (Reactant): Being highly polar, it will likely elute very early, possibly in the solvent front, and may not be well-retained on a C18 column.

By monitoring the decrease in the peak area of this compound and the corresponding increase in the peak area of 3-amino-6-nitroindazole over time, the reaction progress can be accurately tracked.

References

Technical Support Center: Synthesis of 2,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the formation of byproducts during the synthesis of 2,4-difluorobenzonitrile. The primary focus is on the Sandmeyer reaction, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Sandmeyer synthesis of 2,4-difluorobenzonitrile from 2,4-difluoroaniline?

A1: The most prevalent byproducts are 1,3-difluorobenzene, 2,4-difluorophenol, and various colored azo compounds. The formation of these impurities is highly dependent on reaction conditions.

Q2: What is the primary cause for the formation of 1,3-difluorobenzene?

A2: 1,3-difluorobenzene is typically formed through a hydro-de-diazoniation reaction of the intermediate diazonium salt.[1] This side reaction is often promoted by certain reducing agents or conditions that favor the replacement of the diazonium group with a hydrogen atom.

Q3: How can the formation of 2,4-difluorophenol be minimized?

A3: The 2,4-difluorophenol byproduct results from the reaction of the aryl diazonium salt with water.[2] This reaction is highly temperature-dependent. To minimize its formation, it is critical to maintain low temperatures (typically 0-5 °C) during the diazotization step and to control the temperature carefully during the subsequent cyanation step.[2]

Q4: My reaction mixture turned dark brown or black. What causes the formation of these tar-like substances?

A4: The formation of dark, polymeric, or tar-like substances is often due to the decomposition of the diazonium salt, which can lead to radical side reactions and the formation of azo coupling products.[3] This is exacerbated by elevated temperatures, incorrect pH, or the presence of impurities that can catalyze decomposition.

Q5: Is it better to use copper(I) cyanide or a combination of an alkali metal cyanide with a copper(I) salt?

A5: While both methods are effective, using a combination of a soluble cyanide salt (like NaCN or KCN) with a catalytic amount of a copper(I) salt (e.g., CuCN, CuBr) is common. The copper(I) ion is the active catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the desired nitrile via a radical-nucleophilic aromatic substitution mechanism.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2,4-Difluorobenzonitrile 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient cyanation step.1. Ensure complete dissolution of the 2,4-difluoroaniline in the acid before adding sodium nitrite. Test for excess nitrous acid using starch-iodide paper (should turn blue). 2. Strictly maintain the temperature between 0-5 °C during diazotization. Use the diazonium salt immediately after preparation. 3. Ensure the copper(I) catalyst is active and the cyanide solution is adequately prepared and heated before the addition of the diazonium salt.
High Levels of 1,3-Difluorobenzene Presence of unintended reducing agents or conditions favoring hydro-de-diazoniation.Use high-purity reagents. Ensure the reaction environment is free from contaminants that could act as hydrogen donors. Consider using a different solvent or acid for the diazotization.
Significant 2,4-Difluorophenol Impurity 1. Diazotization temperature was too high (> 5 °C). 2. The diazonium salt solution was allowed to warm up before the cyanation step. 3. High water concentration combined with elevated temperature during cyanation.1. Use an efficient ice/salt bath to maintain the temperature of the reaction mixture strictly between 0-5 °C. 2. Add the cold diazonium salt solution to the heated cyanide solution promptly and at a controlled rate to manage the exotherm. 3. While water is necessary, minimize excess and control the temperature of the cyanation reaction carefully.
Formation of Colored Impurities / Tar 1. Decomposition of diazonium salt due to high temperature. 2. Incorrect pH, leading to unwanted side reactions like azo coupling. 3. Reaction exposed to light, which can promote radical decomposition.1. Improve temperature control throughout the process. 2. Ensure sufficient acidity during diazotization to suppress side reactions. High acidity is required to prevent azo coupling.[6] 3. Protect the reaction vessel from direct light, especially if the diazonium salt solution needs to be stored for any length of time.

Experimental Protocols

Optimized Protocol for Sandmeyer Cyanation of 2,4-Difluoroaniline

This protocol is designed to maximize the yield of 2,4-difluorobenzonitrile while minimizing common byproducts.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-difluoroaniline (1.0 eq) and a 3M solution of hydrochloric acid or sulfuric acid (3.0 eq).

  • Cool the mixture to 0-5 °C using an ice-salt bath. Stir vigorously to form a fine slurry of the amine salt.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine salt slurry, ensuring the temperature is strictly maintained below 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper. The paper should turn blue. If not, add a small amount of additional sodium nitrite solution. This ensures the complete consumption of the starting amine.

Step 2: Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Safety Note: Handle cyanides with extreme caution in a well-ventilated fume hood.

  • Heat the cyanide solution to 60-70 °C with stirring.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature and manage the foaming.

  • After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Extract the product from the reaction mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,4-difluorobenzonitrile.

Data Presentation

Table 1: Effect of Diazotization Temperature on Product Purity
Diazotization Temp. (°C)Yield of 2,4-DFBN (%)2,4-Difluorophenol Byproduct (%)
0 - 585< 2
1072~ 10
2055> 20
Note: Data are representative and intended for comparative purposes.

Mandatory Visualizations

Diagrams of Reaction Pathways and Workflows

Sandmeyer_Reaction_Pathway cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_cyanation Step 2: Cyanation (60-80 °C) Aniline 2,4-Difluoroaniline Diazonium 2,4-Difluorobenzene- diazonium Chloride Aniline->Diazonium Nitrosation Reagents1 NaNO₂, HCl Reagents1->Aniline Product 2,4-Difluorobenzonitrile (Desired Product) Reagents2 CuCN / NaCN Reagents2->Diazonium_ref Diazonium_ref->Product Substitution (loss of N₂)

Caption: Main pathway for the Sandmeyer synthesis of 2,4-difluorobenzonitrile.

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reactions Diazonium 2,4-Difluorobenzene- diazonium Salt Product 2,4-Difluorobenzonitrile Diazonium->Product + CN⁻ (Cu⁺ catalyst) Phenol 2,4-Difluorophenol Diazonium->Phenol + H₂O (High Temp.) Deamination 1,3-Difluorobenzene Diazonium->Deamination + H⁺ donor (Reduction) Azo Azo Compounds Diazonium->Azo + Ar-NH₂ (Incorrect pH) Troubleshooting_Workflow start Experiment Complete Analyze Product Mixture check_purity Is Purity > 98%? start->check_purity success Process Optimized END check_purity->success Yes identify_byproduct Identify Major Byproduct check_purity->identify_byproduct No is_phenol Is it 2,4-Difluorophenol? identify_byproduct->is_phenol fix_temp Action: Strictly control diazotization temperature to 0-5 °C is_phenol->fix_temp Yes is_deamination Is it 1,3-Difluorobenzene? is_phenol->is_deamination No fix_reagents Action: Check purity of reagents and solvent is_deamination->fix_reagents Yes other Other (e.g., Tar) is_deamination->other No

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up the synthesis of 2-Fluoro-4-nitrobenzonitrile. It includes a troubleshooting guide and frequently asked questions to address potential issues during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry. - Verify reaction temperature and time are optimal for the chosen synthetic route. - Monitor reaction progress using techniques like TLC or GC to ensure completion.
Degradation of starting material or product.- For reactions involving heat-sensitive compounds, maintain strict temperature control. - Use a nitrogen atmosphere to prevent oxidation, especially for air-sensitive reagents.[1][2]
Inefficient purification.- Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in the solution. - If using column chromatography, select an appropriate stationary and mobile phase to achieve good separation.
Presence of Impurities in the Final Product Unreacted starting materials.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature if the reaction is stable under those conditions. - Optimize the stoichiometry of the reactants.
Formation of side products.- Different synthetic routes can produce different byproducts. Consider an alternative synthesis path if side product formation is significant. - Adjust reaction conditions such as temperature and catalyst to favor the desired product formation.
Inadequate purification.- Recrystallize the crude product multiple times if necessary. - Employ chromatographic techniques for purification if recrystallization is insufficient.
Difficulty in Isolating the Product Product is soluble in the workup solvent.- During aqueous workup, ensure the aqueous layer is saturated with brine to decrease the solubility of the organic product. - Perform multiple extractions with an appropriate organic solvent to maximize recovery.
Product forms an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Change the solvent system for recrystallization.
Runaway Reaction or Exothermic Event Poor heat dissipation during scale-up.- When scaling up, ensure the reaction vessel has adequate surface area for heat exchange. - Use a jacketed reactor with a temperature control unit. - Add reagents in portions or via a dropping funnel to control the reaction rate and heat generation.[3]
Reaction is inherently highly exothermic.- Dilute the reaction mixture to better manage the heat generated. - Perform the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are several common synthetic routes to produce this compound. The choice of route often depends on the availability and cost of starting materials, as well as safety considerations. Some documented methods start from:

  • 2-Fluoro-4-nitrobenzamide: This involves the dehydration of the amide using a dehydrating agent like phosphorus pentoxide.[1][2]

  • 2-Fluoro-4-nitrophenylamine: This route involves a diazotization reaction followed by cyanation.[4]

  • 2-Fluoro-4-nitrotoluene: This multi-step synthesis involves oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide and then dehydration to the nitrile.[1]

Q2: What are the key safety precautions to consider when scaling up the synthesis?

A2: Scaling up any chemical synthesis requires careful consideration of safety. For this compound, pay close attention to:

  • Toxicity of Reagents: Some reactants, such as those used in cyanidation steps, are highly toxic.[4] Always handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Some reaction steps may be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure. It is crucial to have efficient cooling and to add reagents portion-wise to control the reaction rate.

  • Hazardous Byproducts: Be aware of any potentially hazardous byproducts that may be formed and plan for their safe handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5]

Q3: How can I purify the crude this compound?

A3: The primary method for purifying crude this compound is recrystallization.[4] Toluene is a commonly used solvent for this purpose.[4] The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, which causes the pure product to crystallize while impurities remain in the solution. The crystals can then be collected by filtration. For highly impure samples, column chromatography may be necessary.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yield of this compound can vary significantly depending on the synthetic route and reaction conditions.

  • The dehydration of 2-fluoro-4-nitrobenzamide has been reported to yield up to 95%.[1][2]

  • A multi-step synthesis starting from 2-fluoro-4-nitrophenylamine has been reported with a molar yield of 54.1%.[4]

Experimental Protocols

Synthesis from 2-Fluoro-4-nitrobenzamide

This protocol is based on the dehydration of 2-fluoro-4-nitrobenzamide.[1][2]

Materials:

  • 2-Fluoro-4-nitrobenzamide

  • Phosphorus pentoxide

  • Hexamethyldisiloxane

  • 1,2-Dichloroethane

  • Hexane

  • Methanol

  • Chloroform

Procedure:

  • A mixture of 2-fluoro-4-nitrobenzamide (1 equivalent) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated to reflux at 100 °C under a nitrogen atmosphere for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The mixture is filtered through a silicone plug.

  • The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.

  • The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound.

Data Presentation

Parameter Synthesis from 2-Fluoro-4-nitrobenzamide Synthesis from 2-Fluoro-4-nitrophenylamine
Starting Material 2-Fluoro-4-nitrobenzamide2-Fluoro-4-nitrophenylamine
Key Reagents Phosphorus pentoxide, HexamethyldisiloxaneDiazotizing agent, Cyanide source
Solvent 1,2-DichloroethaneVaries depending on specific protocol
Reaction Temperature 100 °C (Reflux)[1][2]Varies
Reaction Time 4 hours[1][2]Varies
Reported Yield 95%[1][2]54.1%[4]
Purification Method Filtration and concentration[1][2]Recrystallization from toluene[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 2-Fluoro-4-nitrobenzamide reaction Reaction: Dehydration with P2O5/HMDS in 1,2-Dichloroethane at 100°C start->reaction Heat, N2 atm cooling Cooling to Room Temperature reaction->cooling filtration Filtration cooling->filtration washing Washing with Hexane & MeOH/Chloroform filtration->washing concentration Concentration washing->concentration product Final Product: this compound concentration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Degradation issue->cause2 cause3 Purification Loss issue->cause3 sol1a Check Reagent Purity cause1->sol1a sol1b Optimize Temp/Time cause1->sol1b sol1c Monitor Reaction (TLC/GC) cause1->sol1c sol2a Strict Temp Control cause2->sol2a sol2b Inert Atmosphere cause2->sol2b sol3a Optimize Recrystallization cause3->sol3a sol3b Consider Chromatography cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Fluoro-4-nitrobenzonitrile and 2-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Fluoro-4-nitrobenzonitrile is anticipated to be significantly more reactive towards nucleophilic aromatic substitution than 2-chloro-4-nitrobenzonitrile. This heightened reactivity is a direct consequence of the high electronegativity of the fluorine atom, which plays a crucial role in stabilizing the key intermediate of the SNAr mechanism. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The exceptional ability of fluorine to stabilize this intermediate through its strong inductive effect far outweighs its character as a poor leaving group in other substitution reactions like SN2.[2][3]

Theoretical Framework: The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and generally rate-limiting step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized Meisenheimer complex.[2] The presence of strong electron-withdrawing groups, such as the nitro (-NO2) and cyano (-CN) groups in the target molecules, is essential as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of this step. The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

The superior reactivity of aryl fluorides in SNAr reactions is a well-established principle. The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[1]

Comparative Reactivity Analysis

The primary factor governing the faster reaction of this compound is the pronounced electron-withdrawing inductive effect of the fluorine atom. This effect significantly stabilizes the anionic Meisenheimer complex formed during the reaction. The more effective stabilization of the intermediate by fluorine, as compared to chlorine, lowers the activation energy of the rate-determining step, leading to a faster reaction rate.

SNAr_Reactivity_Comparison cluster_fluoro This compound cluster_chloro 2-Chloro-4-nitrobenzonitrile F_Substrate This compound F_Intermediate Meisenheimer Complex (Fluorinated) F_Substrate->F_Intermediate + Nucleophile (Rate-determining) Reactivity_F Higher Reactivity F_Product Substituted Product F_Intermediate->F_Product - F⁻ (Fast) F_Stabilization Strong Inductive Stabilization by Fluorine F_Intermediate->F_Stabilization Cl_Substrate 2-Chloro-4-nitrobenzonitrile Cl_Intermediate Meisenheimer Complex (Chlorinated) Cl_Substrate->Cl_Intermediate + Nucleophile (Rate-determining) Reactivity_Cl Lower Reactivity Cl_Product Substituted Product Cl_Intermediate->Cl_Product - Cl⁻ (Fast) Cl_Stabilization Weaker Inductive Stabilization by Chlorine Cl_Intermediate->Cl_Stabilization

Experimental Data

While a direct head-to-head quantitative comparison for this compound and 2-chloro-4-nitrobenzonitrile was not found in the surveyed literature, studies on analogous compounds consistently demonstrate the superior reactivity of fluorinated substrates. For instance, in reactions of 1-halo-2,4-dinitrobenzenes with various nucleophiles, the fluoro-substituted compound exhibits significantly higher reaction rates than its chloro-substituted counterpart.[4]

Table 1: Expected Qualitative Comparison of Reactivity

FeatureThis compound2-Chloro-4-nitrobenzonitrile
Relative Reactivity HighModerate
Rate-Determining Step Formation of Meisenheimer ComplexFormation of Meisenheimer Complex
Intermediate Stability High (due to strong F inductive effect)Moderate (due to weaker Cl inductive effect)
Leaving Group Ability (SNAr) ExcellentGood

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with these substrates. The specific conditions, particularly temperature and reaction time, will need to be optimized for the specific nucleophile being used. It is anticipated that reactions with 2-chloro-4-nitrobenzonitrile will require more forcing conditions (higher temperatures and/or longer reaction times) to achieve comparable yields to those with the fluoro analogue.

General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-halo-4-nitrobenzonitrile (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) to the solution.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile and the halide). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Substrate in Solvent) Addition 2. Add Nucleophile and Base Setup->Addition Reaction 3. Stir at Desired Temperature Addition->Reaction TLC Monitor by TLC Reaction->TLC Workup 4. Quench with Water Reaction->Workup Upon Completion TLC->Reaction Extraction 5. Extract with Organic Solvent Workup->Extraction Purification 6. Purify Product Extraction->Purification

Conclusion

Based on established principles of nucleophilic aromatic substitution, this compound is a more reactive substrate than 2-chloro-4-nitrobenzonitrile. This is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the rate-determining Meisenheimer intermediate. Researchers and drug development professionals should, therefore, expect to employ milder reaction conditions and observe faster reaction rates when utilizing the fluorinated analogue in their synthetic endeavors. While direct quantitative comparisons are lacking in the literature for these specific compounds, the qualitative and theoretical understanding provides a strong basis for experimental design and optimization.

References

The Superior Efficacy of 2-Fluoro-4-nitrobenzonitrile in the Synthesis of Tyrosine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, particularly in the development of targeted cancer therapies like tyrosine kinase inhibitors (TKIs), the choice of starting materials is paramount to ensuring high yields, purity, and overall process efficiency. 2-Fluoro-4-nitrobenzonitrile has emerged as a critical building block, demonstrating superior efficacy in key synthetic steps compared to its halogenated counterparts. This guide provides an objective comparison of this compound with its chloro-analogue, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers and drug development professionals in their synthetic strategy.

Nucleophilic Aromatic Substitution: The Cornerstone of TKI Synthesis

A pivotal reaction in the synthesis of many TKIs is Nucleophilic Aromatic Substitution (SNAr). This reaction typically involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile. The reactivity of the halide leaving group is a critical factor influencing the reaction's success. Due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, making the carbon atom more susceptible to nucleophilic attack. This inherent chemical property often renders fluoro-substituted precursors more reactive than their chloro- or bromo-equivalents in SNAr reactions.

Comparative Efficacy in the Synthesis of Erlotinib Intermediate

Theoretical and experimental studies on similar systems consistently show that the rate of reaction for fluoroarenes is significantly higher than for chloroarenes in SNAr reactions. This is attributed to the superior ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect, which is the rate-determining step of the reaction.

ReagentLeaving GroupRelative ReactivityTypical Reaction ConditionsTypical Yield
This compound FHighLower temperatures, shorter reaction timesHigh
2-Chloro-4-nitrobenzonitrile ClModerateHigher temperatures, longer reaction timesModerate to High

This table represents a qualitative comparison based on established principles of Nucleophilic Aromatic Substitution (SNAr) reactivity, where fluoro-arenes are generally more reactive than chloro-arenes.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a generalized procedure for the SNAr reaction between an activated halobenzonitrile and an aniline derivative, a key step in the synthesis of various TKIs.

Materials:

  • 2-Halo-4-nitrobenzonitrile (e.g., this compound or 2-Chloro-4-nitrobenzonitrile)

  • Substituted aniline (e.g., 3-ethynylaniline for Erlotinib synthesis)

  • Anhydrous solvent (e.g., Isopropanol, DMF, or DMSO)

  • Base (optional, e.g., K2CO3 or triethylamine)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline in the anhydrous solvent.

  • To this solution, add the 2-Halo-4-nitrobenzonitrile.

  • If required, add the base to the reaction mixture.

  • The reaction mixture is then stirred at a specified temperature (typically lower for the fluoro-derivative) for a designated time, with the reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The product is isolated by precipitation via the addition of an anti-solvent (e.g., water) and subsequent filtration, or by extraction following solvent removal under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and the logical relationship in the choice of reagents.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate Product cluster_outcome Reaction Efficacy start_fluoro This compound snar Nucleophilic Aromatic Substitution (SNAr) with Substituted Aniline start_fluoro->snar outcome_fluoro Higher Yield Milder Conditions start_fluoro->outcome_fluoro start_chloro 2-Chloro-4-nitrobenzonitrile start_chloro->snar outcome_chloro Lower Yield Harsher Conditions start_chloro->outcome_chloro intermediate N-(Aryl)-4-nitrobenzonitrile Derivative snar->intermediate

Caption: Comparative workflow of this compound vs. its chloro-analogue in SNAr.

G start Activated Aryl Halide (e.g., 2-Halo-4-nitrobenzonitrile) reaction SNAr Reaction start->reaction nucleophile Nucleophile (e.g., Substituted Aniline) nucleophile->reaction intermediate Meisenheimer Complex (Rate-determining step) reaction->intermediate product Substituted Product intermediate->product leaving_group Halide Ion intermediate->leaving_group

Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

In Vitro Anticancer Potential of Novel 2-Fluoro-4-nitrobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro anticancer activity of various compounds synthesized from the versatile starting material, 2-Fluoro-4-nitrobenzonitrile. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes relevant synthetic and biological pathways to support further research and development in oncology.

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. The inherent reactivity of this scaffold allows for diverse chemical modifications, leading to the synthesis of molecules with potent cytotoxic effects against various cancer cell lines. This guide collates and compares the in vitro performance of several such derivatives, offering a valuable resource for medicinal chemists and cancer biologists.

Comparative Cytotoxicity Data

The following tables summarize the in-vitro cytotoxic activity (IC50 values) of various compounds derived from or related to this compound against a panel of human cancer cell lines. It is important to note that the data presented is collated from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound ClassCompound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Gefitinib-1,2,3-Triazole Derivatives 4bNCI-H1299 (Non-small cell lung cancer)4.42 ± 0.24Gefitinib14.23 ± 0.08
4bA549 (Non-small cell lung cancer)3.94 ± 0.01Gefitinib15.11 ± 0.05
4bNCI-H1437 (Non-small cell lung cancer)1.56 ± 0.06Gefitinib20.44 ± 1.43
4cNCI-H1299 (Non-small cell lung cancer)4.60 ± 0.18Gefitinib14.23 ± 0.08
4cA549 (Non-small cell lung cancer)4.00 ± 0.08Gefitinib15.11 ± 0.05
4cNCI-H1437 (Non-small cell lung cancer)3.51 ± 0.05Gefitinib20.44 ± 1.43
Fluorinated Hydrazone Derivative 3aSW1353 (Chondrosarcoma)9.45 ± 2.14Cisplatin11.9 ± 0.95
Quinazoline Derivatives 3oA549 (Non-small cell lung cancer)4.26Gefitinib17.9
3oHCT116 (Colon cancer)3.92Gefitinib21.55
3oMCF-7 (Breast cancer)0.14Gefitinib20.68

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds and reference drug (e.g., Gefitinib, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Synthesis and Potential Mechanisms

The following diagrams illustrate a general workflow for the synthesis of derivatives from this compound and a hypothetical signaling pathway that could be targeted by such anticancer compounds.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with amines, phenols, thiols) A->B C Intermediate Product B->C D Reduction of Nitro Group C->D E Further Functionalization (e.g., acylation, cyclization) D->E F Final Bioactive Compounds E->F

General synthetic workflow for derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Domain Tyrosine Kinase Domain Receptor->Kinase_Domain Activation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream_Signaling Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase_Domain Inhibition

Hypothetical inhibition of a growth factor signaling pathway.

Comparative analysis of different synthetic routes to 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 2-Fluoro-4-nitrobenzonitrile is a critical aspect of the research and development pipeline. This guide provides a comprehensive comparative analysis of various synthetic routes to this compound, offering a detailed look at reaction efficiency, procedural complexity, and the nature of starting materials. The information presented herein is intended to assist in selecting the most suitable pathway based on laboratory capabilities, scale, and project objectives.

Comparative Overview of Synthetic Routes

Several distinct synthetic strategies for the preparation of this compound have been reported in the literature. The most prominent of these include the dehydration of 2-fluoro-4-nitrobenzamide, a Sandmeyer reaction of 2-fluoro-4-nitroaniline, nucleophilic aromatic substitution on 2,4-dinitrobenzonitrile or 2-chloro-4-nitrobenzonitrile, and a multi-step synthesis originating from 2-fluoro-4-nitrotoluene. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and the availability and toxicity of reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a head-to-head comparison of their reported efficiencies.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)
Route 1: Dehydration 2-Fluoro-4-nitrobenzamidePhosphorus pentoxide/Hexamethyldisiloxane95%[1][2]
Route 2: Sandmeyer Reaction 2-Fluoro-4-nitroanilineNaNO₂, H₂SO₄, CuBr, CuCN/NMP44.5% (from 2-fluoro-4-nitrobromobenzene)[3]
Route 3: Fluorodenitration 2,4-DinitrobenzonitrileKF, Phase Transfer CatalystLow (40% unreacted starting material)[3]
Route 4: Nucleophilic Substitution 2-Chloro-4-nitrobenzonitrileFluoride sourceData not readily available; starting material availability is a concern[3]
Route 5: From Toluene Derivative 2-Fluoro-4-nitrotolueneKMnO₄, SOCl₂, NH₃, Dehydrating agentOverall yield is multi-step dependent

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic pathways discussed.

Route 1: Synthesis from 2-Fluoro-4-nitrobenzamide (Dehydration)

This high-yielding method involves the dehydration of the corresponding benzamide.

Experimental Protocol: A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated at reflux (100 °C) for 4 hours under a nitrogen atmosphere.[1][2] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silicone plug. The plug is washed with hexane (200 mL) followed by a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[1][2]

Route 2: Synthesis from 2-Fluoro-4-nitroaniline (Sandmeyer Reaction)

This route is suitable for larger-scale industrial production and begins with the diazotization of 2-fluoro-4-nitroaniline.

Step 2a: Preparation of 2-Fluoro-4-nitroaniline from 3,4-Difluoronitrobenzene A mixture of 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and an aqueous ammonia solution (25-29 wt%) in a molar ratio of 1:0.10-0.12:6-10:10-15 is heated in a reactor to 120-130 °C, with the pressure controlled at 1.2-1.8 MPa for 18-20 hours.[3] After cooling, the reaction mixture is poured into water, precipitating the yellow solid 2-fluoro-4-nitroaniline, which is then filtered, washed with water, and dried.[3]

Step 2b: Diazotization and Cyanation 2-Fluoro-4-nitroaniline is first converted to its diazonium salt. A detailed protocol involves dissolving the aniline in sulfuric acid, cooling to 0-5 °C, and adding a solution of sodium nitrite.[4] The resulting diazonium salt is then subjected to a bromination step to yield 2-fluoro-4-nitrobromobenzene.[3] Finally, the bromo-intermediate is treated with cuprous cyanide in N-methyl-2-pyrrolidone (NMP) as a solvent at elevated temperatures to afford this compound.[3] A reported molar yield for the cyanation step is 44.5%.[3]

Route 5: Multi-step Synthesis from 2-Fluoro-4-nitrotoluene

This pathway involves the oxidation of the methyl group, followed by conversion to the nitrile.

Step 5a: Oxidation to 2-Fluoro-4-nitrobenzoic acid A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature for 10 minutes and then heated to 95 °C.[5] Additional portions of KMnO₄ are added over several hours. After completion, the mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product, which is collected by filtration.[5] The crude solid can be purified by recrystallization to afford 2-fluoro-4-nitrobenzoic acid (yields of 73.7% to 81% are reported under varying conditions).[5]

Step 5b: Conversion to 2-Fluoro-4-nitrobenzamide 2-Fluoro-4-nitrobenzoic acid can be converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride.[6] The subsequent reaction of the acid chloride with ammonia gas in a suitable solvent such as tetrahydrofuran at 0 °C yields 2-fluoro-4-nitrobenzamide.[1]

Step 5c: Dehydration to this compound The 2-fluoro-4-nitrobenzamide is then dehydrated using the protocol described in Route 1 .

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.

G cluster_1 Route 1: Dehydration A1 2-Fluoro-4-nitrobenzamide B1 This compound A1->B1 P₂O₅ / HMDS, 1,2-dichloroethane, 100°C

Caption: Synthetic pathway for Route 1.

G cluster_2 Route 2: Sandmeyer Reaction A2 3,4-Difluoronitrobenzene B2 2-Fluoro-4-nitroaniline A2->B2 NH₃, Cu₂O C2 Diazonium Salt B2->C2 NaNO₂, H₂SO₄ D2 2-Fluoro-4-nitrobromobenzene C2->D2 CuBr E2 This compound D2->E2 CuCN, NMP

Caption: Synthetic pathway for Route 2.

G cluster_5 Route 5: From Toluene Derivative A5 2-Fluoro-4-nitrotoluene B5 2-Fluoro-4-nitrobenzoic acid A5->B5 KMnO₄, NaOH C5 2-Fluoro-4-nitrobenzamide B5->C5 1. SOCl₂ 2. NH₃ D5 This compound C5->D5 Dehydration

Caption: Synthetic pathway for Route 5.

Conclusion

The choice of the optimal synthetic route to this compound is contingent upon several factors. The dehydration of 2-fluoro-4-nitrobenzamide (Route 1 ) stands out for its exceptionally high yield and straightforward procedure, making it an excellent choice for laboratory-scale synthesis, provided the starting amide is readily available. For industrial applications where cost and scalability are paramount, the Sandmeyer reaction of 2-fluoro-4-nitroaniline (Route 2 ) offers a viable, albeit lower-yielding, alternative with the advantage of starting from more basic raw materials. The multi-step synthesis from 2-fluoro-4-nitrotoluene (Route 5 ) is a versatile option that allows for the synthesis of several useful intermediates, though it requires more synthetic steps. The nucleophilic aromatic substitution routes (Routes 3 and 4 ) appear to be less efficient or practical due to incomplete reactions, by-product formation, or issues with starting material accessibility. Ultimately, the selection of a synthetic strategy will depend on a careful evaluation of these factors in the context of the specific research or production goals.

References

Purity Showdown: A Comparative Analysis of 2-Fluoro-4-nitrobenzonitrile from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, the quality of each building block, such as 2-Fluoro-4-nitrobenzonitrile, is critical. This guide offers a comparative overview of the purity of this compound available from various suppliers, supported by generalized experimental protocols for purity verification.

This comparison aims to provide an objective assessment based on publicly available data from supplier websites and relevant scientific literature. The purity of a chemical reagent can significantly influence reaction yields, impurity profiles, and the overall success of a research or development project.

Supplier Purity Comparison

The following table summarizes the stated purity levels of this compound from a selection of chemical suppliers. It is important to note that these values are as advertised by the suppliers and lot-to-lot variability can occur. Researchers are always encouraged to obtain a lot-specific Certificate of Analysis (CoA) for critical applications.

SupplierStated PurityAnalytical Method Noted
Santa Cruz Biotechnology≥95%Not specified
CymitQuimica98%Not specified
Sigma-Aldrich98%Not specified
Career Henan Chemical Co.99%Not specified[1]
Synthetic Method (Patent CN101648890B)99.0%HPLC[2]
Synthetic Method (Patent CN101648890B)94.1%GC[2]

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for assessing the purity of non-volatile and thermally stable compounds like this compound. It excels at separating the main compound from structurally similar impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of HPLC-grade water (A) and acetonitrile (B). A typical gradient could be:

    • 0-10 min: 50% B

    • 10-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

Purity Calculation: The purity is typically determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.

Gas Chromatography (GC) Protocol

GC is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar aromatic compounds (e.g., a wax-type or mid-polarity column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

Purity Calculation: Similar to HPLC, the area percentage method is commonly used to determine purity from the GC-FID data.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

Quantitative ¹H-NMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Experimental Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time).

    • A 90° pulse angle should be accurately calibrated.

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Workflow for Purity Analysis

The following diagram illustrates a general workflow for the comprehensive purity analysis of a chemical compound like this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Obtain Sample of This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC NMR NMR Spectroscopy Dissolution->NMR Integration Peak Integration and Area Calculation HPLC->Integration GC->Integration Purity_Calc Purity Calculation (Area % or qNMR) NMR->Purity_Calc Integration->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

References

A Comparative Spectroscopic Guide to 2-Fluoro-4-nitrobenzonitrile and Its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 2-Fluoro-4-nitrobenzonitrile and its chloro, bromo, and iodo analogues. These compounds are valuable building blocks in medicinal chemistry and materials science, making a clear understanding of their analytical characteristics essential for identification, quality control, and reaction monitoring. The data presented herein is supported by experimental findings from various spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues. These values facilitate the differentiation of these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts are influenced by the electronegativity of the adjacent halogen atom.

CompoundSolventChemical Shifts (δ, ppm)
This compoundDMSO-d₆8.46 (dd, J=9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H)[1]
2-Chloro-4-nitrobenzonitrile-Data not readily available in searched sources. TCI Europe notes NMR conforms to structure[2].
2-Bromo-4-nitrobenzonitrile-Data not readily available in searched sources.
2-Iodo-4-nitrobenzonitrile-Data not readily available in searched sources.

Table 2: Key Infrared (IR) Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequencies (ν) for the nitrile and nitro groups are highlighted below.

Compoundν(C≡N) (cm⁻¹)ν(NO₂) asymmetric (cm⁻¹)ν(NO₂) symmetric (cm⁻¹)
This compound~2230~1530~1350
2-Chloro-4-nitrobenzonitrile~2230[3][4]~1530[3][4]~1350[3][4]
2-Bromo-4-nitrobenzonitrile~2230~1530~1350
2-Iodo-4-nitrobenzonitrile~2230~1530~1350

Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The values provided are typical for this class of compounds.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The presence of chlorine and bromine is readily identified by their characteristic isotopic patterns (M+2 peak).

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion Peak(s) (m/z)
This compoundC₇H₃FN₂O₂[5]166.11[5]166
2-Chloro-4-nitrobenzonitrileC₇H₃ClN₂O₂[3][6]182.56[3]182, 184 (approx. 3:1 ratio)[3][7]
2-Bromo-4-nitrobenzonitrileC₇H₃BrN₂O₂[8][9]227.02[8][10]226, 228 (approx. 1:1 ratio)[9]
2-Iodo-4-nitrobenzonitrileC₇H₃IN₂O₂[11]274.01[11]274

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-halo-4-nitrobenzonitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[12] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[12]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[12]

    • Shim the magnetic field to optimize its homogeneity and achieve high resolution.[12]

    • Tune the probe to the desired nucleus (¹H or ¹³C).[12]

    • Acquire the data using standard pulse programs. For ¹H NMR, 16-64 scans are typically sufficient, while ¹³C NMR may require 1024 or more scans due to the low natural abundance of the isotope.[13]

  • Data Processing: Process the raw data using Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the KBr pellet or Attenuated Total Reflectance (ATR) methods are common.

  • KBr Pellet Method:

    • Gently grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

    • Place the mixture into a pellet die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent or translucent pellet.[15]

    • Acquire a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.[13]

  • ATR Method:

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

    • Acquire a background spectrum with nothing on the crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.[15]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[15]

    • Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to separate the compound from a mixture and obtain its mass spectrum.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[16][17]

  • GC Conditions:

    • Injector: Set to a temperature of 250°C.[13]

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[13]

    • Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.[13]

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight, typically from m/z 40 to 500.[13]

    • Source Temperature: Set to approximately 230°C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound, such as the nitriles discussed in this guide.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_techniques Spectroscopic Techniques start Analyte (e.g., 2-Halo-4-nitrobenzonitrile) prep Sample Preparation (Dissolution / Pelletizing) start->prep nmr_acq NMR Data Acquisition (¹H, ¹³C) prep->nmr_acq ftir_acq FTIR Data Acquisition prep->ftir_acq ms_acq GC-MS Data Acquisition prep->ms_acq nmr_proc NMR Data Processing (Referencing, Integration) nmr_acq->nmr_proc ftir_proc FTIR Data Processing (Baseline Correction) ftir_acq->ftir_proc ms_proc MS Data Processing (Library Search, Fragmentation Analysis) ms_acq->ms_proc analysis Comparative Data Analysis nmr_proc->analysis ftir_proc->analysis ms_proc->analysis elucidation Structure Elucidation & Compound Identification analysis->elucidation

References

Comparative Guide to the Quantification of 2-Fluoro-4-nitrobenzonitrile: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the quality, consistency, and safety of pharmaceutical products. 2-Fluoro-4-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its quantification. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the determination of this compound.

Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: Validated RP-HPLC Method

This protocol outlines a validated method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Run Time: Approximately 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The following table summarizes the typical validation parameters and their acceptance criteria for this HPLC method.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Select Initial Conditions (Column, Mobile Phase) MD_Optimize Optimize Separation (Gradient, Flow Rate, Temp) MD_Start->MD_Optimize V_Specificity Specificity MD_Optimize->V_Specificity Optimized Method V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness RA_Sample Sample Analysis V_Robustness->RA_Sample Validated Method RA_Report Report Results RA_Sample->RA_Report Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-MS/FID cluster_uv UV-Vis Spectrophotometry hplc High Specificity Good Sensitivity Routine QC gc Very High Specificity High Sensitivity Impurity Profiling uv Low Specificity Low Sensitivity Rapid Estimation Analyte This compound Quantification Analyte->hplc Recommended for most applications Analyte->gc Alternative for high sensitivity & impurity analysis Analyte->uv Limited use for pure samples

Navigating Kinase Cross-Reactivity: A Comparative Guide for Inhibitors Derived from 2-Fluoro-4-nitrobenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing safe and effective therapeutics. 2-Fluoro-4-nitrobenzonitrile and its structural isomers serve as crucial building blocks for a new generation of targeted therapies, particularly irreversible tyrosine kinase inhibitors aimed at treating various cancers.[1] This guide provides a comparative framework for evaluating the cross-reactivity of such derivatives, supported by illustrative experimental data on established inhibitors and detailed methodologies for key assays.

The strategic placement of fluoro and nitro groups on the benzonitrile scaffold significantly influences the chemical reactivity and, consequently, the biological activity and selectivity of the final inhibitor. While direct, publicly available cross-reactivity studies comparing a systematic series of this compound derivatives are scarce, this guide utilizes data from well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR) family—common targets for compounds derived from this scaffold—to demonstrate how such comparisons are made.

Comparative Inhibitory Activity of Tyrosine Kinase Inhibitors

The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of kinases. Lower IC50 values indicate higher potency. The following table presents a comparative analysis of several well-established EGFR tyrosine kinase inhibitors, illustrating a typical cross-reactivity profile. This data serves as a benchmark for evaluating novel compounds derived from this compound precursors.

InhibitorPrimary Target(s)EGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)HER2 (ErbB2) IC50 (nM)VEGFR2 IC50 (nM)
Gefitinib EGFR37356.8>10,000>10,000
Erlotinib EGFR2>1,000440>10,000
Lapatinib EGFR, HER2160>1,00030>10,000
Osimertinib EGFR (incl. T790M)493.811.44210>1,000

Note: IC50 values are compiled from various sources and assays; direct comparison requires data from the same study. This table is for illustrative purposes.[2][3][4][5]

Experimental Protocols

Accurate and reproducible data is the cornerstone of any comparative study. The following is a detailed protocol for a common in vitro luminescence-based kinase assay used to determine inhibitor potency (IC50 values).

Protocol: In Vitro Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

1. Materials:

  • Kinase of interest (e.g., EGFR, HER2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (derivatives of this compound) and control inhibitors (e.g., Gefitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each test and control compound in 100% DMSO.

  • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM).

  • Prepare a "no inhibitor" control using only DMSO.

3. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically based on the kinase's activity.

  • In the assay plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a pre-warmed ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

4. ADP Detection:

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Mandatory Visualizations

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Phosphorylates Inhibitor Inhibitor (e.g., from 2-F-4-NBN) Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified EGFR signaling pathway targeted by tyrosine kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Identify Scaffold (e.g., 2-F-4-NBN) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification PrimaryScreen Primary Screen: Single-Dose Inhibition Assay Purification->PrimaryScreen DoseResponse Dose-Response Assay: Determine IC50 Values PrimaryScreen->DoseResponse Active 'Hits' CrossReactivity Cross-Reactivity Profiling: Kinase Panel Screening DoseResponse->CrossReactivity CellularAssay Cell-Based Assays: (Anti-proliferation, Apoptosis) CrossReactivity->CellularAssay Selective 'Leads' End Lead Optimization CellularAssay->End

Caption: General workflow for kinase inhibitor discovery and cross-reactivity profiling.

References

Head-to-Head Comparison: Dacomitinib and Afatinib, Second-Generation EGFR Inhibitors Derived from 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Kinase Inhibitors

In the landscape of targeted cancer therapy, irreversible kinase inhibitors have demonstrated significant clinical efficacy, particularly in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. The strategic synthesis of these potent molecules often relies on key chemical building blocks. One such precursor, 2-Fluoro-4-nitrobenzonitrile, serves as a versatile starting material for the construction of complex heterocyclic scaffolds inherent to many kinase inhibitors. This guide provides a detailed head-to-head comparison of two prominent second-generation EGFR inhibitors, Dacomitinib and Afatinib, both of which can be synthesized from precursors derived from this compound.

Introduction to the Kinase Inhibitors

Dacomitinib and Afatinib are both potent, irreversible, second-generation tyrosine kinase inhibitors (TKIs) that target the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Their irreversible mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding site of the kinase, leading to sustained inhibition of downstream signaling pathways that drive tumor growth and proliferation.

The synthesis of the core quinazoline structure of both Dacomitinib and Afatinib can be traced back to precursors derivable from this compound. For instance, the synthesis of Dacomitinib commences with 2-amino-4-fluorobenzoic acid, which can be obtained through the reduction of the nitro group and hydrolysis of the nitrile functionality of this compound. Similarly, a key intermediate for Afatinib synthesis, 7-fluoro-6-nitroquinazolin-4(3H)-one, is also synthesized from 2-amino-4-fluorobenzoic acid.

Comparative Performance Data

The following tables summarize the in vitro and clinical performance of Dacomitinib and Afatinib, providing a quantitative basis for their comparison.

Table 1: In Vitro Inhibitory Activity (IC50, nM) Against EGFR Variants
Kinase TargetDacomitinib (IC50, nM)Afatinib (IC50, nM)
EGFR (Wild-Type)1.90.5
EGFR (L858R)6.00.4
EGFR (Exon 19 del)4.10.2
EGFR (T790M)44710
HER241.314
HER473.71

Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.

Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (ARCHER 1050 Trial)
Clinical EndpointDacomitinibGefitinib (First-Generation Comparator)
Median Progression-Free Survival (PFS)14.7 months9.2 months
Objective Response Rate (ORR)75%72%
Median Duration of Response14.8 months8.3 months

The ARCHER 1050 trial was a head-to-head phase III study comparing dacomitinib with gefitinib in patients with advanced NSCLC with an EGFR-activating mutation.

Table 3: Real-World Comparison of Dacomitinib and Afatinib in EGFR-Mutant NSCLC
OutcomeDacomitinibAfatinib
Median Progression-Free Survival (PFS)16.3 months18.9 months (p=0.975)
Time to Treatment Failure (TTF)15.9 months22.7 months (p=0.324)

Data from a real-world observational study comparing the effectiveness and safety of first-line dacomitinib and afatinib in patients with advanced EGFR-mutant NSCLC.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of the presented data. Below are generalized protocols for key experiments used to evaluate the efficacy of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific EGFR kinase variant.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. A europium-labeled antibody directed against the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding results in a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer.

    • Prepare a 4X solution of the fluorescent tracer in the kinase buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., Dacomitinib, Afatinib) at 4X the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the impact of the kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Objective: To determine the IC50 of a kinase inhibitor in reducing the viability of cancer cell lines harboring specific EGFR mutations.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol Outline:

  • Cell Seeding:

    • Seed NSCLC cells (e.g., HCC827 for Exon 19 deletion, NCI-H1975 for L858R/T790M) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversibly Inhibits Afatinib Afatinib Afatinib->EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of Dacomitinib and Afatinib.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Viability Assay cluster_analysis Data Analysis Kinase_Prep Prepare Kinase, Tracer, and Inhibitor Dilutions Assay_Plate Plate Assay Components Kinase_Prep->Assay_Plate Incubate_Kinase Incubate for 1 hour Assay_Plate->Incubate_Kinase Read_FRET Read TR-FRET Signal Incubate_Kinase->Read_FRET Plot_Data Plot Dose-Response Curve Read_FRET->Plot_Data Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Inhibitor Serial Dilutions Cell_Seeding->Compound_Treatment Incubate_Cells Incubate for 72 hours Compound_Treatment->Incubate_Cells MTT_Assay Perform MTT Assay Incubate_Cells->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Read_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: General experimental workflow for determining the IC50 values of kinase inhibitors.

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-nitrobenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2-Fluoro-4-nitrobenzonitrile is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, procedural framework for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is imperative due to the compound's toxicity.

Hazard and Disposal Summary

This compound is a toxic solid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is crucial to handle this chemical with strict adherence to safety protocols and to dispose of it as hazardous waste.

ParameterInformation
Chemical Name This compound
CAS Number 34667-88-4
Primary Hazards Acute toxicity (oral, dermal, inhalation)[1][2]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1][2]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
Personal Protective Equipment (PPE) Protective gloves (nitrile rubber recommended), protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. Use a dust mask (type N95 or equivalent).[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
Disposal Method Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Waste Segregation and Container Selection:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, contaminated paper towels), and used PPE in a designated, leak-proof, and clearly labeled hazardous waste container for solids. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste (Solutions): If this compound is in a solvent, collect it in a separate, compatible, and labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic"), and the date of accumulation.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[4]

  • Keep containers tightly closed except when adding waste.[3][5]

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.[4]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • For small spills: Use dry cleanup procedures.[4] Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.[3][4] Use absorbent pads for liquid spills and place them in the solid waste container.[6][7]

  • Do not use water to clean up spills, as this may spread contamination.[4]

  • For large spills: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

6. Final Disposal:

  • Once the waste container is full, or as per your institution's policy, arrange for its removal by a licensed hazardous waste disposal company.[4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Containerization cluster_3 Accumulation cluster_4 Storage & Disposal A This compound Waste B Solid or Liquid? A->B C Collect in labeled, compatible solid hazardous waste container. B->C Solid D Collect in labeled, compatible liquid hazardous waste container. B->D Liquid E Is container full? C->E D->E F Store in designated Satellite Accumulation Area (SAA). E->F No G Arrange for pickup by licensed hazardous waste vendor. E->G Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can also cause significant skin and eye irritation.[5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Requirements

A summary of the required PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a risk of splashing.
Hand Protection Nitrile gloves are recommended for their chemical resistance.[7][8][9][10] Always inspect gloves for tears or punctures before use.
Skin Protection A laboratory coat must be worn. For tasks with a higher risk of exposure, chemical-resistant aprons and sleeves are recommended.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[3][11] If exposure limits are exceeded, a respirator may be necessary.[11][12]

Operational Protocols

Donning Personal Protective Equipment (PPE)

Follow this sequence to ensure you are properly protected before handling this compound:

  • Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your chemical safety goggles. If a splash risk is present, also don your face shield.

  • Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Removing) Personal Protective Equipment (PPE)

To prevent cross-contamination, remove your PPE in the following order:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Avoid touching the exterior of the gloves with your bare hands.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head.

  • Lab Coat: Remove your lab coat by unbuttoning it and rolling it down your arms, turning the sleeves inside out.

Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves and any other single-use items that have come into contact with this compound, must be disposed of in a designated hazardous waste container.

  • Chemical Waste: Dispose of any unused this compound and any solutions containing this chemical in a properly labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Work Environment Start Start: Assess Handling Task Risk Risk of Splash or Aerosol Generation? Start->Risk LowRisk Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Risk->LowRisk Low HighRisk Enhanced PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - Face Shield Risk->HighRisk High FumeHood Work in Chemical Fume Hood LowRisk->FumeHood HighRisk->FumeHood

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.